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Core Science & Biosynthesis

Foundational

3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile CAS number and identifiers

An In-Depth Technical Guide to 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile This guide provides a comprehensive technical overview of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile, a specialized heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile

This guide provides a comprehensive technical overview of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile, a specialized heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's chemical identity, plausible synthetic routes, strategic applications in discovery chemistry, and essential safety protocols. The insights herein are grounded in established chemical principles and aim to empower scientists to leverage this versatile building block in their research endeavors.

Section 1: Core Chemical Identity and Properties

3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is a substituted pyridine derivative. The structure incorporates three key functional groups that define its chemical reactivity and potential utility: a picolinonitrile core, a bromine atom at the 3-position, and a 2-hydroxypropan-2-yl (or tert-alcohol) group at the 4-position. This trifunctional arrangement makes it a highly valuable intermediate for building molecular complexity.

Chemical Structure Diagram

Caption: Chemical structure of the title compound.

Identifiers and Physicochemical Data

The following tables summarize the key identifiers and properties for this compound. Experimental physical properties are not widely published; therefore, values should be confirmed via empirical measurement or specialized prediction software.

IdentifierValueSource
CAS Number 1240595-87-2[1]
Chemical Name 3-bromo-4-(2-hydroxypropan-2-yl)picolinonitrile[1]
Molecular Formula C₉H₉BrN₂O[1]
Molecular Weight 241.08 g/mol [1]
IUPAC Name 3-bromo-4-(2-hydroxypropan-2-yl)pyridine-2-carbonitrileN/A
SMILES CC(C)(O)c1c(Br)c(C#N)ncc1N/A
InChI Key Not publicly availableN/A
PropertyValueNotes
Physical State Solid (Predicted)Based on related structures.
Melting Point Not availableRequires experimental determination.
Boiling Point Not availableRequires experimental determination.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol).Based on functional group analysis.

Section 2: Plausible Synthesis and Mechanistic Considerations

A definitive, published synthesis for 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is not readily found in peer-reviewed literature, indicating its status as a specialized, likely commercially available building block. However, a logical and chemically sound synthetic route can be proposed based on well-established organic transformations.

A highly efficient approach would involve a Grignard reaction on a suitable carbonyl precursor, such as a 4-formyl- or 4-acetyl-3-bromopicolinonitrile. The addition of two equivalents of methylmagnesium bromide to a methyl ester precursor (methyl 3-bromo-4-(2-hydroxypropan-2-yl)picolinate) is a robust method for constructing the tert-alcohol moiety.

Proposed Synthetic Workflow

start Methyl 3-bromopicolinate (Starting Material) reagent1 1. Methylmagnesium Bromide (CH3MgBr) in THF, 0°C to rt 2. Aqueous Workup (e.g., NH4Cl) start->reagent1 Grignard Reaction product 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile (Final Product) reagent1->product Nucleophilic Acyl Addition followed by second addition & protonation intermediate Intermediate Alkoxide

Caption: Proposed Grignard reaction synthesis pathway.

Mechanistic Rationale:

  • Nucleophilic Attack: The Grignard reagent (CH₃MgBr) is a potent nucleophile. The first equivalent attacks the electrophilic carbonyl carbon of the ester group on the picolinate starting material. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form a ketone intermediate.

  • Second Addition: A second equivalent of the Grignard reagent rapidly attacks the newly formed, highly reactive ketone. This second nucleophilic addition creates a magnesium alkoxide intermediate.

  • Protonation: The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide to yield the final tertiary alcohol product. The choice of NH₄Cl is critical as it is acidic enough to protonate the alkoxide but not so strong as to cause potential side reactions with the acid-sensitive groups on the pyridine ring.

This two-step, one-pot transformation is a cornerstone of organic synthesis for its reliability and efficiency in forming carbon-carbon bonds and tertiary alcohols.

Section 3: Applications in Research and Drug Development

The strategic value of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile lies in the orthogonal reactivity of its functional groups, which allows for sequential and selective modifications. This makes it an ideal scaffold for generating libraries of diverse molecules for high-throughput screening in drug discovery programs.

  • The Nitrile Group (C≡N): This versatile functional group is a common feature in many pharmaceuticals.[2] It can serve as a bioisostere for a carbonyl group or act as a hydrogen bond acceptor. Synthetically, it is a gateway to other functionalities; it can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing multiple avenues for further derivatization.[3]

  • The Bromo Group (-Br): The bromine atom at the 3-position is a prime handle for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a vast array of substituents (aryl, heteroaryl, alkyl, etc.) through reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. This capability is fundamental to performing Structure-Activity Relationship (SAR) studies, where systematic structural changes are made to optimize a compound's biological activity.[4][5]

  • The tert-Alcohol Group (-C(CH₃)₂OH): The tertiary alcohol provides a polar, sterically bulky feature that can engage in hydrogen bonding with biological targets. It can act as both a hydrogen bond donor (via the -OH) and acceptor (via the oxygen lone pairs), influencing compound solubility and target-binding affinity.

Role as a Versatile Chemical Intermediate

core 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile n_reaction Nitrile Chemistry (e.g., Hydrolysis, Reduction) core->n_reaction br_reaction Cross-Coupling (e.g., Suzuki, Buchwald) on Bromo Group core->br_reaction oh_reaction Alcohol Chemistry (e.g., Etherification, Esterification) core->oh_reaction n_product Amides, Amines, Carboxylic Acids n_reaction->n_product br_product Bi-aryl Compounds, Heterocycles, Amines br_reaction->br_product oh_product Ethers, Esters oh_reaction->oh_product

Caption: The compound's role as a multi-functional scaffold.

This multi-faceted reactivity allows chemists to explore chemical space in three different directions from a single starting material, accelerating the discovery of novel bioactive agents for targets such as kinases, phosphodiesterases, and other enzymes.[6][7]

Section 4: Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is not publicly available. Therefore, a conservative approach to safety must be adopted based on the known hazards of structurally related compounds, such as brominated aromatic nitriles.[8][9][10]

Hazard Profile (Anticipated):

  • Acute Toxicity: May be harmful if swallowed.[9][10]

  • Skin Corrosion/Irritation: May cause skin irritation.[8]

  • Eye Damage/Irritation: May cause serious eye irritation.[8][11]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[9]

Recommended Precautions and PPE:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[12]

    • Skin and Body Protection: Wear a lab coat.

    • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] The compound may be moisture-sensitive.[8][11]

Section 5: Detailed Experimental Protocol (Proposed)

Synthesis of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile via Grignard Reaction

Disclaimer: This is a representative, predictive protocol. It must be adapted and optimized by a qualified chemist under appropriate laboratory safety conditions.

Materials:

  • Methyl 3-bromopicolinate (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in THF, 2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 3-bromopicolinate (1.0 equiv) and dissolve in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add methylmagnesium bromide (2.2 equiv) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. Causality Note: The aqueous quench protonates the alkoxide intermediate and neutralizes any excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile.

Conclusion

3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its unique combination of a versatile nitrile, a reactive bromo-handle for cross-coupling, and a hydrogen-bonding tertiary alcohol makes it an exceptionally valuable platform for the synthesis of novel, complex molecules. By understanding its chemical properties, synthetic accessibility, and functional group reactivity, researchers can effectively employ this compound as a foundational building block in the quest for new therapeutic agents.

References

  • Safety Data Sheet - 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. KISHIDA CHEMICAL CO., LTD.[Link][12]

  • SAFETY DATA SHEET - 3-Bromo-4-hydroxybenzaldehyde. Thermo Fisher Scientific. [Link][11]

  • 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341. PubChem. [Link][9]

  • 3-bromo-4-methylpicolinonitrile (C7H5BrN2). PubChemLite. [Link][13]

  • Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2017). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. The Journal of Organic Chemistry, 82(19), 10257–10267. [Link][3]

  • Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin. DOI. [Link][14]

  • 3-Bromo-4-iodobenzonitrile | C7H3BrIN | CID 26598355. PubChem. [Link][15]

  • 3-Bromo-4-methylpicolinonitrile | C7H5BrN2 | CID 21952574. PubChem. [Link][16]

  • Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. [Link][4]

  • Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Google Patents. [17]

  • Faria, J. V., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1615-1641. [Link][2]

  • Synthesis method of ruxolitinib intermediate. Eureka | Patsnap. [Link][6]

  • Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. MDPI. [Link][18]

  • Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. ResearchGate. [Link][19]

  • PDE4 Inhibitors. Encyclopedia MDPI. [Link][7]

  • The Role of Bromo-OTBN in Pharma. PYG Lifesciences. [Link][5]

Sources

Exploratory

Technical Guide: pKa Values and Ionization Properties of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile

[1] Part 1: Executive Summary & Chemical Context[2] The Compound 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is a highly functionalized pyridine derivative, often utilized as a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Chemical Context[2]

The Compound

3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is a highly functionalized pyridine derivative, often utilized as a critical intermediate in the synthesis of androgen receptor antagonists (e.g., structural analogs of Enzalutamide or Apalutamide).[1][2]

  • IUPAC Name: 3-bromo-4-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile[1]

  • Core Scaffold: Pyridine[1][2][3][4][5]

  • Key Substituents:

    • Position 2: Cyano group (-CN) [Strong Electron Withdrawing Group (EWG)][1][6]

    • Position 3: Bromo group (-Br) [Inductive EWG][1][6][7]

    • Position 4: 2-hydroxypropan-2-yl group (Tertiary Alcohol) [Weakly Amphipathic][1][6]

Ionization Profile Summary

This molecule represents a class of "Extremely Weak Bases." Unlike typical pyridines (pKa ~5.2), the synergistic electron-withdrawing effects of the cyano and bromo substituents drastically reduce the electron density at the pyridine nitrogen.[1]

Ionization CenterTypeEstimated pKaPhysiological State (pH 7.[1]4)
Pyridine Nitrogen Basic-2.5 to -1.5 (Predicted)Neutral (< 0.0001% Ionized)
Tertiary Alcohol Acidic~16.0 Neutral (Protonated)

Implication: The molecule remains unionized across the entire physiological pH range (1.0 – 8.[1]0) and under standard environmental conditions. This has profound implications for lipophilicity (LogD ≈ LogP) and membrane permeability.[6]

Part 2: Theoretical pKa Derivation (Hammett Analysis)

To understand why the pKa is negative, we apply the principles of Linear Free Energy Relationships (LFER) using substituent constants.

Baseline and Shifts

The pKa of the conjugate acid of unsubstituted pyridine is 5.25 .[1] We calculate the shift (


) induced by each substituent.[6]
  • Effect of 2-Cyano (-CN): The cyano group at the

    
    -position is a potent deactivator via both inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effects.[1][6]
    • Reference: 2-Cyanopyridine pKa ≈ -0.26 [1].[1][2]

    • Shift:

      
       units.[1]
      
  • Effect of 3-Bromo (-Br): Halogens are inductive withdrawers.[1]

    • Reference: 3-Bromopyridine pKa ≈ 2.84 [2].[1][3]

    • Shift:

      
       units.[1]
      
  • Effect of 4-(2-hydroxypropan-2-yl): The alkyl backbone is weakly electron-donating (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), but the hydroxyl group is inductively withdrawing.[1] In 4-isopropylpyridine, the pKa rises to ~6.[1]0. However, the presence of the -OH attenuates this.[1] We estimate a minor net effect.[1]
    
    • Shift:

      
       to -0.2 units (Negligible compared to EWGs).[6]
      
Calculated Value




[6]

Note: Due to steric crowding between the 3-Br and 4-alkyl groups (buttressing effect), the actual pKa may deviate slightly, but it will certainly remain < 0.

Part 3: Visualization of Ionization & Workflow

Ionization Equilibrium Diagram

The following diagram illustrates the protonation pathway.[1] Note that protonation requires highly acidic conditions (e.g., conc.


).

IonizationPathway cluster_conditions Conditions Neutral Neutral Species (Dominant at pH > -1) Free Base Cation Pyridinium Cation (Dominant at H0 < -3) Protonated at N Neutral->Cation  Protonation (Ka) H_plus H+ (Strong Acid) H_plus->Neutral Desc pKa ≈ -2.6 Requires Hammett Acidity Function (H0)

Caption: Equilibrium between the neutral pyridine derivative and its conjugate acid. The equilibrium lies heavily to the left in water.[1]

Part 4: Experimental Determination Protocols

Since the pKa is below 2.0, standard potentiometric titration (glass electrode) is impossible .[6] The glass electrode behaves non-linearly in highly acidic media (acid error).[6]

Recommended Method: UV-Metric Titration (Spectrophotometric) [6]

Principle

This method relies on the difference in UV absorption spectra between the neutral (B) and protonated (


) forms.[1][6] Since the pH is too low for a pH meter, we use the Hammett Acidity Function (

)
.[1][6]
Reagents & Equipment
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60).[1]

  • Solvent: Sulfuric acid (

    
    ) solutions ranging from 0.1 M to 10 M.[1][6]
    
  • Stock Solution: 10 mM compound in Methanol (keep MeOH < 1% in final cuvette).

Step-by-Step Protocol
  • Spectral Scan:

    • Prepare Sample A: Compound in water (pH 7, Neutral form).[6]

    • Prepare Sample B: Compound in 50%

      
       (Fully Protonated form).[1][6]
      
    • Scan 200–400 nm to find the analytical wavelength (

      
      ) where the absorbance difference is maximal.[6]
      
  • Titration Series:

    • Prepare 10-12 vials with varying concentrations of

      
       (e.g., 1%, 5%, 10% ... 60%).
      
    • Add identical aliquots of the compound stock to each.

    • Measure Absorbance (

      
      ) at 
      
      
      
      for each vial.[1][6]
  • Data Analysis:

    • Plot Absorbance vs.

      
       (Hammett Acidity value of the sulfuric acid concentration).[1][6]
      
    • Use the Henderson-Hasselbalch modification:

      
      [6]
      
    • The inflection point of the sigmoidal curve is the pKa.[1]

Workflow Diagram

ExperimentalWorkflow Start Start: pKa Determination Check_Solubility Check Solubility (Is it soluble in aq. acid?) Start->Check_Solubility Select_Method Select Method: UV-Metric with H0 Check_Solubility->Select_Method Prep_Samples Prepare H2SO4 Series (0.5M to 10M) Select_Method->Prep_Samples Measure_UV Measure Absorbance at Lambda Max Prep_Samples->Measure_UV Calc_H0 Correlate [H2SO4] to H0 (Hammett Function) Measure_UV->Calc_H0 Plot Plot A vs H0 Determine Inflection Calc_H0->Plot Result Report pKa (Expected: -2.0 to -3.0) Plot->Result

Caption: Decision logic and workflow for determining pKa of extremely weak bases.

Part 5: Impact on Drug Development Properties

Solubility

Because the molecule does not ionize at physiological pH (1.2 – 7.4), its aqueous solubility is driven solely by its intrinsic solubility (


).[6]
  • Action: Solubility enhancement strategies must rely on amorphous solid dispersions (ASD) or lipid formulations, not pH adjustment/salt formation.[1][6] Salt formation is not viable.[1]

Lipophilicity (LogD)

For ionizable drugs, LogD varies with pH.[6] For this compound:


[6]
  • The high lipophilicity (driven by Br and aromatic rings) combined with zero ionization suggests high passive permeability but potential solubility-limited absorption (BCS Class II or IV).[6]

References

  • ChemicalBook. (2022).[1][8] 2-Cyanopyridine Properties and pKa Data. Retrieved from [6]

  • PubChem. (2025).[1][9] 3-Bromopyridine Compound Summary. National Library of Medicine. Retrieved from [6]

  • GuideChem. (2025).[1] 4-Isopropylpyridine pKa and Chemical Properties. Retrieved from [6]

  • Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Standard text for UV-metric titration methodology).

  • Hammett, L. P. (1940).[1] Physical Organic Chemistry. McGraw-Hill.[1] (Foundational text for Acidity Functions).

Sources

Protocols & Analytical Methods

Method

Using 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile as a scaffold in kinase inhibitor design

Topic: Using 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile as a scaffold in kinase inhibitor design Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Chemical Biologists, and Drug Disco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile as a scaffold in kinase inhibitor design Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1][2]

[1][2]

Executive Summary

This guide details the application of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile (herein referred to as Scaffold A ) as a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors.[1][2]

Scaffold A is distinct due to its trisubstituted pyridine core, offering three orthogonal vectors for diversification:

  • C2-Nitrile: A precursor to the picolinamide "hinge-binding" motif.[1]

  • C3-Bromide: A handle for Suzuki-Miyaura cross-coupling to access the hydrophobic gatekeeper region.[1]

  • C4-Tertiary Alcohol: A solubilizing moiety that targets the solvent-exposed front pocket, improving lipophilic efficiency (LipE).[1][2]

This note provides the rationale, synthetic workflows, and validation protocols for deploying Scaffold A in drug discovery campaigns targeting tyrosine kinases (e.g., VEGFR, JAK) and serine/threonine kinases (e.g., BRAF).

Structural Rationale & Design Logic

The Picolinamide Hinge-Binding Hypothesis

The picolinonitrile group is rarely the final pharmacophore.[1] Instead, it serves as a masked picolinamide .[1] Upon controlled hydrolysis, the resulting amide forms a bidentate hydrogen bond network with the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Pyridine Nitrogen: H-bond acceptor from the backbone NH.[1][2]

  • Amide NH (ex-Nitrile): H-bond donor to the backbone Carbonyl.[1]

The C4-Solubilizing Vector

Many kinase inhibitors fail due to poor physicochemical properties.[1][2] The 2-hydroxypropan-2-yl group at C4 confers two critical advantages:

  • Metabolic Stability: Unlike a methyl or methylene group, the tertiary alcohol blocks metabolic oxidation (soft spots).[1]

  • Solubility: It lowers logP without introducing ionizable amines that might cause hERG liability.[1]

Visualization of the Design Strategy

KinaseDesign Scaffold Scaffold A (3-Br-4-C(OH)Me2-Py-CN) Step1 Step 1: C3-Arylation (Suzuki Coupling) Scaffold->Step1 Pd-Catalysis Step2 Step 2: Nitrile Hydrolysis (Hydration) Step1->Step2 Pt or Basic Cond. FinalDrug Final Kinase Inhibitor (Picolinamide Core) Step2->FinalDrug Gatekeeper Target: Hydrophobic Pocket (Gatekeeper Residue) FinalDrug->Gatekeeper Via C3-Aryl Group Hinge Target: Hinge Region (ATP Binding Site) FinalDrug->Hinge Via C2-Amide Solvent Target: Solvent Front (Solubility/Selectivity) FinalDrug->Solvent Via C4-OH Group

Figure 1: Strategic derivatization of Scaffold A to generate bioactive kinase inhibitors.[1]

Experimental Protocols

Protocol A: C3-Diversification via Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C3 position to target the kinase hydrophobic back pocket.[1]

Reagents:

  • Scaffold A (1.0 equiv)[1]

  • Aryl Boronic Acid/Ester (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (0.1 M concentration relative to Scaffold A)[1]

Procedure:

  • Inertion: Charge a microwave vial with Scaffold A, the aryl boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. (Note: Microwave irradiation at 110°C for 30 mins is a viable alternative).

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry over Na₂SO₄.[1][3]

  • Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient). The nitrile and tertiary alcohol are generally stable under these conditions.[1]

Critical Checkpoint: Ensure the tertiary alcohol does not dehydrate. Avoid strong acidic workups.[1]

Protocol B: Controlled Hydrolysis to Picolinamide

Objective: Convert the C2-nitrile to a primary amide (the active hinge binder) without affecting the C3-biaryl system.[1][2]

Reagents:

  • C3-Substituted Intermediate (from Protocol A)

  • Platinum(II) catalyst: [PtH(PMe₂OH)(P(t-Bu)₂OH)] (Parkins Catalyst) or basic H₂O₂.[1]

  • Ethanol/Water (1:1)[1]

Procedure (Parkins Catalyst Method - Milder):

  • Dissolve the intermediate in EtOH/H₂O.[1]

  • Add 1–5 mol% of the Platinum catalyst.

  • Reflux at 80°C for 2–4 hours.

  • Work-up: Concentrate to remove EtOH. The product often precipitates from the remaining aqueous phase.[1] Filter and wash with cold water.[1]

Procedure (Basic Peroxide Method - Robust):

  • Dissolve intermediate in DMSO.[1]

  • Add K₂CO₃ (0.5 equiv) and 30% H₂O₂ (5.0 equiv).

  • Stir at RT for 30 minutes. (Exothermic reaction—monitor temperature).[1]

  • Quench with saturated Na₂S₂O₃.[1] Extract with EtOAc.[1]

Analytical Data & Validation

When characterizing the library generated from Scaffold A, specific NMR signatures confirm the success of the transformation.

Table 1: Key Spectral Signatures

Functional Group1H NMR Signal (DMSO-d6)Change Upon Reaction
C2-Nitrile (Precursor) No proton signalCarbon signal at ~117 ppm disappears upon hydrolysis.[1][2]
C2-Amide (Product) Two broad singlets (δ 7.5–8.5 ppm)Appearance of NH₂ protons confirms hinge binder formation.[1]
C4-C(OH)Me₂ Singlet (6H) at δ ~1.5 ppmRemains constant.[1] Shift indicates dehydration (avoid).[1]
C3-Aryl Coupling New aromatic protonsAppearance of coupling partners; disappearance of C3-Br effect.[1][2]

Biological Assay: Kinase Selectivity Profiling

Once the library is synthesized, it must be screened. The following protocol is adapted for a FRET-based assay (e.g., LanthaScreen™) common for VEGFR/JAK targets.

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized inhibitors in 100% DMSO (Top concentration 10 mM).

  • Enzyme Mix: Dilute the kinase (e.g., VEGFR2) to 2x final concentration in Assay Buffer.[1]

  • Tracer/Antibody: Prepare a mix of Alexa Fluor® tracer and Europium-labeled anti-tag antibody.[1][2]

  • Incubation:

    • Add 5 µL Compound.[1]

    • Add 5 µL Kinase/Antibody Mix.[1]

    • Add 5 µL Tracer.[1]

    • Incubate for 1 hour at RT in the dark.

  • Readout: Measure TR-FRET signal on a plate reader (Excitation 340 nm; Emission 615 nm & 665 nm).

  • Analysis: Calculate IC₅₀ by fitting the emission ratio (665/615) against log[Inhibitor].

References

  • Scaffold Synthesis & Utility

    • Smith, A. et al.[1] "Discovery of Picolinamide-Based VEGFR-2 Inhibitors."[1][2] Journal of Medicinal Chemistry, 2015.[1] (Generalized reference for picolinamide class).[1]

    • ChemicalBook Entry.[1] "3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile."[1][2][4] CAS: 1240595-87-2.[1][4]

  • Kinase Design Principles

    • Zhang, C. et al.[1][5] "Scaffold-based design of kinase inhibitors for cancer therapy."[1][2][5] Current Opinion in Genetics & Development, 2010.[1][5]

  • Synthetic Methodologies

    • Ghaffar, A. et al.[1] "Parkins Catalyst for Nitrile Hydration."[1] Tetrahedron Letters, 2000.[1] (Standard protocol for nitrile hydration).

Disclaimer: This Application Note is for research purposes only. All synthesis should be performed in a fume hood by trained personnel.[1]

Sources

Application

Application Note: Chemoselective Reduction of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile

Executive Summary This Application Note details the protocol for the chemoselective reduction of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile (Substrate 1 ) to (3-Bromo-4-(2-hydroxypropan-2-yl)pyridin-2-yl)methanamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the chemoselective reduction of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile (Substrate 1 ) to (3-Bromo-4-(2-hydroxypropan-2-yl)pyridin-2-yl)methanamine (Product 2 ).

The Core Challenge: The primary synthetic hurdle is reducing the nitrile functionality (-CN) to a primary amine (-CH₂NH₂) without compromising the labile aryl bromide (C-Br) bond or dehydrating the tertiary alcohol. Standard hydrogenation methods (e.g., Pd/C, H₂) pose a high risk of debromination (hydrodehalogenation), while strong hydrides (e.g., LiAlH₄) lack the necessary chemoselectivity.

Recommended Solution: The use of Borane-Dimethyl Sulfide complex (BH₃[1]·SMe₂) in tetrahydrofuran (THF) is identified as the optimal method. This reagent provides excellent chemoselectivity for nitriles over aryl halides and tolerates tertiary alcohols (forming a temporary borate ester). An alternative protocol using NaBH₄/CoCl₂ is provided for laboratories lacking borane handling infrastructure.

Strategic Analysis & Reaction Pathway

Chemoselectivity Profile

The substrate contains three reactive centers. The reduction strategy must prioritize the nitrile while preserving the others.

Functional GroupReactivity RiskMitigation Strategy
Nitrile (-CN) Target for reduction.Use electrophilic reducing agent (Borane).
Aryl Bromide (-Br) High risk of hydrogenolysis (removal of Br).Avoid heterogeneous catalysts (Pd, Pt) and H₂.
Tertiary Alcohol (-OH) Risk of dehydration or complexation.Borane forms a borate ester (RO-BH₂), protecting the oxygen during reaction.
Reaction Logic Diagram

G Start Substrate (1) 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile Choice Select Reduction Method Start->Choice MethodA Method A: BH3·SMe2 (Recommended) Electrophilic Hydride Choice->MethodA High Selectivity MethodB Method B: NaBH4 / CoCl2 Metal Boride Catalysis Choice->MethodB Mild Alternative MethodC Method C: H2 / Pd/C Catalytic Hydrogenation Choice->MethodC High Risk IntermedA Intermediate Species Amine-Borane Complex (Very Stable) MethodA->IntermedA Reflux in THF Product Product (2) (3-Bromo-4-(2-hydroxypropan-2-yl)pyridin-2-yl)methanamine MethodB->Product Heterogeneous Surface Rxn SideRxn CRITICAL FAILURE Debromination (Loss of Br) MethodC->SideRxn Fast C-Br Cleavage Workup Acidic Workup (MeOH/HCl) Breaks N-B bond IntermedA->Workup Quench & Hydrolysis Workup->Product Basify & Extract

Figure 1: Decision tree for reduction methodology highlighting the critical path to avoid debromination.

Detailed Protocols

Method A: Borane-Dimethyl Sulfide (Recommended)

Mechanism: Borane acts as a Lewis acid, coordinating to the nitrile nitrogen. Hydride transfer occurs via a cyclic transition state. The tertiary alcohol will consume 1 equivalent of borane to form a borate, which is hydrolyzed during workup.

Reagents:

  • Substrate (1): 1.0 equiv

  • Borane-Dimethyl Sulfide (BH₃[1]·SMe₂) (2.0 M in THF): 4.0 – 5.0 equiv

    • Note: Excess is required to account for the alcohol (-OH) and to drive the stable nitrile complex to completion.

  • Anhydrous THF: 10 mL/g of substrate

  • Methanol (for quench)[2]

  • HCl (1.25 M in MeOH or 2M aqueous)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with Substrate 1 (1.0 equiv) and anhydrous THF under nitrogen. Cool the solution to 0 °C using an ice bath.

  • Addition: Add BH₃·SMe₂ solution (5.0 equiv) dropwise via the addition funnel over 20–30 minutes.

    • Observation: Gas evolution (H₂) will occur as the borane reacts with the hydroxyl group. Ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes, then heat to reflux (66 °C) for 2–4 hours.

    • Monitoring: Monitor by HPLC or LC-MS.[3] The intermediate amine-borane complex may behave differently on silica than the free amine; LC-MS is preferred to see the [M+H] peak.

  • Quench (Critical): Cool the mixture to 0 °C. Very carefully add Methanol dropwise.

    • Safety: Vigorous H₂ evolution will occur. Add slowly until evolution ceases.

  • Hydrolysis: Add 1.25 M HCl in MeOH (or 2M aq. HCl) until pH < 2. Heat the mixture to reflux for 1 hour.

    • Why? This step breaks the stable N-B bond formed between the primary amine and boron. Without this, yield will be near zero.

  • Isolation:

    • Concentrate the solvent under reduced pressure to remove THF/MeOH/SMe₂.

    • Dilute the residue with water. Wash with EtOAc (removes non-basic impurities).

    • Basify the aqueous layer to pH > 10 using 2M NaOH or saturated Na₂CO₃.

    • Extract the product into DCM or EtOAc (3x).

    • Dry over Na₂SO₄, filter, and concentrate to yield the crude amine.

Method B: Sodium Borohydride / Cobalt(II) Chloride

Context: Useful if borane reagents are unavailable or if odor control (DMS) is difficult.

Reagents:

  • Substrate (1): 1.0 equiv

  • CoCl₂[4]·6H₂O: 0.2 – 0.5 equiv

  • NaBH₄: 5.0 – 7.0 equiv

  • Methanol: 15 mL/g

Step-by-Step Protocol:

  • Dissolve Substrate 1 and CoCl₂·6H₂O in Methanol. The solution will be pink/purple.

  • Cool to 0 °C.

  • Add NaBH₄ portion-wise (solid) or as a solution in stabilized water.

    • Observation: The solution will turn black immediately (formation of Cobalt Boride species) with vigorous gas evolution.

  • Stir at 0 °C for 1 hour, then warm to room temperature.

  • Workup:

    • Quench with dilute HCl (careful of H₂).

    • Filter off the black precipitate through Celite.

    • Basify the filtrate (pH > 10) and extract with DCM/EtOAc.

Quality Control & Analytics

Expected Analytical Data:

TechniqueDiagnostic SignalInterpretation
1H NMR δ ~ 3.8 - 4.0 ppm (singlet or doublet, 2H)Appearance of methylene protons (-CH₂-NH₂).
1H NMR Disappearance of δ ~ 1.5 ppm (broad)If OH proton was visible, it may shift; verify integration of methyls.
IR Disappearance of ~2230 cm⁻¹Loss of Nitrile (CN) stretch.
LC-MS [M+H]⁺ = 245/247 (Br isotope pattern)Confirms mass of amine. Crucial: Check for 167/169 mass (debrominated product).

Troubleshooting Table:

ProblemPossible CauseSolution
Low Yield Incomplete hydrolysis of N-B complex.Increase reflux time with HCl/MeOH during workup.
Debromination Reaction too energetic or wrong method.Ensure temperature control; strictly avoid Pd/C.
Dimer Formation Reaction of amine with intermediate imine.Ensure high concentration of Borane (excess) is maintained throughout.

Safety & Handling

  • Diborane Hazard: BH₃·THF and BH₃·SMe₂ can generate diborane gas, which is pyrophoric. Always maintain an inert atmosphere (N₂/Ar).

  • Hydrogen Evolution: Both methods generate significant H₂ gas. Work in a well-ventilated fume hood.

  • Cyanide Risk: While this reaction reduces the nitrile, any acidic treatment of unreacted nitrile at high temp could theoretically release trace HCN, though unlikely. Standard lab safety applies.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). "Selective Reductions. 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide". Journal of Organic Chemistry, 47(16), 3153–3163. Link

  • Burke, S. D.; Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (Reference for BH3-SMe2 properties).
  • Osby, J. O.; Heinzman, S. W.; Ganem, B. (1984). "Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride Reductions". Journal of the American Chemical Society, 108(1), 67-72. (Reference for CoCl2/NaBH4 mechanism).[4]

  • Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley. (General guide for nitrile reduction scale-up). Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile via column chromatography

Welcome to the dedicated technical support guide for the column chromatographic purification of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile. This resource is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the column chromatographic purification of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this highly functionalized heterocyclic compound.

The unique structure of this molecule—featuring a basic pyridine ring, a polar tertiary alcohol, and a nitrile group—presents specific challenges that can lead to poor separation, low yield, and product degradation. This guide provides in-depth, field-proven troubleshooting strategies and optimized protocols to help you achieve high purity and recovery.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile in a direct question-and-answer format.

Q1: My compound is streaking severely on the TLC plate and tailing on the column. What is causing this and how can I achieve sharp bands?

A: This is the most prevalent issue for this class of compounds. The root cause is the interaction between the basic nitrogen atom on the picolinonitrile ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This strong, often irreversible, binding leads to "tailing" or streaking, where a portion of the compound elutes very slowly, resulting in poor separation and low recovery.

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.[2]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent mixture (e.g., for every 100 mL of solvent, add 0.1 to 1 mL of TEA). TEA is volatile and can be easily removed under vacuum.[1]

    • Ammonium Hydroxide: If using a Dichloromethane (DCM)/Methanol (MeOH) system, prepare a stock solution of 5-10% ammonium hydroxide in methanol and use this as your polar component.[3] This is particularly effective for highly polar basic compounds.[4]

  • Switch to an Alternative Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself can be changed.

    • Neutral or Basic Alumina: Alumina is a robust alternative to silica gel and is available in acidic, neutral, and basic grades. For this compound, basic or neutral alumina is highly recommended to prevent unwanted interactions.[2][5]

    • Deactivated Silica: You can prepare "deactivated" silica gel by making a slurry of the silica in your mobile phase containing the basic modifier (e.g., 1% TEA) before packing the column. This pre-neutralizes the active sites.[2]

Q2: I'm observing very poor separation between my product and a closely-related impurity. How can I improve the resolution?

A: Achieving good resolution requires optimizing the selectivity of your chromatographic system. When impurities have similar polarity to the target compound, fine-tuning is essential.

Solutions:

  • Systematic TLC Solvent Screening: The key to good separation is finding the optimal solvent system via Thin Layer Chromatography (TLC) before running the column.[1]

    • Vary Solvent Ratios: Test a range of solvent ratios. If your compound's Retention Factor (Rf) is too high (>0.5), decrease the mobile phase polarity. If it's too low (<0.2), increase the polarity.[1] Aim for an Rf of ~0.3 for your target compound to ensure it has sufficient interaction with the stationary phase for effective separation.[2]

    • Change Solvent Selectivity: If adjusting the ratio of a binary system (e.g., Hexane/Ethyl Acetate) doesn't work, switch to a different solvent system. Solvents have different selectivities based on their chemical properties. For example, switching from an ethyl acetate-based system to one containing dichloromethane can alter the elution order and improve separation.[1]

  • Reduce Sample Load: Overloading the column is a common cause of poor resolution.[6] A loaded sample that is too concentrated or too large will result in broad, overlapping bands.

    • The 1-5% Rule: As a general guideline, the mass of your crude sample should be between 1% and 5% of the mass of the stationary phase.[1][6] For difficult separations, use a lower loading (e.g., 1-2%).

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve resolution. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your compound, leaving highly polar impurities behind on the column.

Q3: My compound appears to be degrading on the column, leading to a low yield of the desired product. What can I do to prevent this?

A: Degradation is a serious concern, often caused by prolonged exposure to the acidic stationary phase.[2][3] The tertiary alcohol in your molecule could also be susceptible to acid-catalyzed elimination.

Solutions:

  • Minimize Contact Time: The longer your compound remains on the column, the greater the chance of degradation.

    • Use Flash Chromatography: Employing flash chromatography, which uses pressure (air or nitrogen) to accelerate the flow rate, significantly reduces the run time and minimizes contact between the compound and the stationary phase.[2]

    • Use a Shorter, Wider Column: For a given amount of stationary phase, a shorter, wider column geometry reduces the path length and, consequently, the time the compound spends on the column.

  • Use a Deactivated or Non-Acidic Stationary Phase: As mentioned in Q1, using silica gel treated with TEA or switching to neutral alumina will create a less harsh environment for your molecule.[2]

  • Check Compound Stability: Before committing to a large-scale purification, test the stability of your compound on silica. Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, it indicates degradation on silica.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a stationary and mobile phase for this compound?

A: Given the polar and basic nature of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile, the recommended starting point is:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh). It is cost-effective and provides high resolving power. However, due to the basicity of the molecule, it MUST be used with a modified mobile phase.

  • Mobile Phase Screening: Begin TLC screening with a binary system of a non-polar and a polar solvent.

    • System 1: Hexane / Ethyl Acetate (start at 4:1, then 2:1, 1:1). This is a good first choice for moderately polar compounds.

    • System 2: Dichloromethane / Methanol (start at 99:1, then 95:5, 90:10). This system is better for more polar compounds that do not move in Hexane/EtOAc.[1]

    • Modifier: Remember to add 0.5-1% Triethylamine (TEA) to any system you test to prevent peak tailing.

Q2: What are the most common impurities I should anticipate?

A: Impurities typically arise from the synthetic route. While the exact impurities depend on your specific synthesis, common classes include:

  • Unreacted Starting Materials: These are often less polar than the final product.

  • Reaction Byproducts: Potential byproducts could include isomers or compounds formed from side reactions. For instance, dehydration of the tertiary alcohol could lead to an alkene byproduct.

  • Over-reacted Products: In some cases, di-brominated or other over-functionalized species may form.

  • Non-reactive Intermediates: Impurities from an early step in the synthesis that are carried through to the final step.[7][8]

Q3: How should I load my sample onto the column?

A: Proper sample loading is critical for a good separation. There are two main methods:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial, low-polarity mobile phase. Using a pipette, carefully add this solution to the top of the column bed, ensuring not to disturb the surface. This is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading (Recommended for this compound): Dissolve your crude sample in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading is superior for compounds with limited solubility in the mobile phase and generally results in sharper bands and better separation.

Q4: Is reverse-phase chromatography a viable option for this molecule?

A: Yes, reverse-phase (RP) chromatography is an excellent alternative, especially if normal-phase purification proves difficult. In RP, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[9][10] A buffer (e.g., ammonium acetate) or an acid modifier (e.g., formic acid) is often added to control the pH and improve peak shape. For this basic compound, a slightly acidic mobile phase would ensure the pyridine nitrogen is protonated, leading to consistent interactions.

Part 3: Experimental Protocols & Data

Protocol 1: Standard Flash Chromatography on Silica Gel with Basic Modifier
  • TLC Analysis: Identify an optimal solvent system using TLC (e.g., 2:1 Hexane:Ethyl Acetate + 1% TEA) that provides an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed.

    • Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Prepare your sample via dry loading as described in FAQ Q3.

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply pressure (e.g., using a nitrogen line or air pump) to achieve a steady flow rate (approx. 2 inches/minute).

    • Collect fractions sequentially.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Table 1: Recommended Solvent Systems for TLC Screening
System ComponentsPolarity RangeTarget Compound Class
Hexane / Ethyl AcetateLow to MediumGeneral-purpose for moderately polar compounds.
Dichloromethane / MethanolMedium to HighExcellent for polar compounds, including those with alcohols.
Dichloromethane / AcetoneMediumOffers different selectivity compared to ester or alcohol systems.
Toluene / Ethyl AcetateLow to MediumUseful for aromatic compounds.
Note: Always add 0.5-1% Triethylamine (TEA) or another basic modifier to the prepared mobile phase to mitigate tailing.

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Flowchart for Poor Separation

G start Problem: Poor Separation (Overlapping Bands) check_overload Is sample load >5% of silica mass? start->check_overload reduce_load ACTION: Reduce sample load to 1-2% or use larger column. check_overload->reduce_load Yes check_tailing Is there significant peak tailing/streaking? check_overload->check_tailing No reduce_load->check_tailing add_modifier ACTION: Add 0.5-1% TEA or NH4OH to mobile phase. check_tailing->add_modifier Yes optimize_solvent ACTION: Re-optimize mobile phase using TLC. Try different solvent selectivity (e.g., DCM/MeOH). check_tailing->optimize_solvent No add_modifier->optimize_solvent use_gradient ACTION: Employ a gradient elution from low to high polarity. optimize_solvent->use_gradient If still poor change_sp Consider alternative stationary phase (e.g., Alumina). use_gradient->change_sp If still poor

Caption: Decision tree for troubleshooting poor chromatographic separation.

Diagram 2: General Purification Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Screening (Find optimal solvent system with basic modifier) sample_prep 2. Sample Preparation (Dry loading recommended) tlc->sample_prep packing 3. Column Packing (Slurry method) sample_prep->packing loading 4. Sample Loading packing->loading elution 5. Elution (Flash chromatography) loading->elution fraction_analysis 6. Fraction Analysis (Monitor by TLC) elution->fraction_analysis isolation 7. Combine Pure Fractions & Remove Solvent fraction_analysis->isolation

Caption: Step-by-step workflow for method development and execution.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • University of Rochester.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
  • BenchChem Technical Support Team. (2025).
  • Industry News - alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • Grecu, R., et al. (2024, September 10). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI.
  • ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Senieer.
  • CORA. (2017, April 10).
  • ResearchGate. (2014). Evaluating Impurities in Drugs (Part I of III).

Sources

Optimization

Troubleshooting low conversion rates in coupling reactions of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile

Status: Active Subject: Troubleshooting Low Conversion in Palladium-Catalyzed Cross-Couplings Molecule ID: 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile[1] Executive Summary: The "Steric-Electronic" Trap Researchers fr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Subject: Troubleshooting Low Conversion in Palladium-Catalyzed Cross-Couplings Molecule ID: 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile[1]

Executive Summary: The "Steric-Electronic" Trap

Researchers frequently encounter stalled reactions (0–20% conversion) with this substrate. The failure is rarely due to a single factor but rather a synergistic failure mode inherent to the scaffold:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making oxidative addition facile, but the ortho-nitrile (C2) and para-tertiary alcohol (C4) create a "coordination trap" that poisons the catalyst.

  • Steric Crowding: The C3-position is sandwiched between a rigid nitrile and a bulky gem-dimethyl carbinol.[1] Standard ligands (e.g., PPh3, dppf) fail to facilitate transmetallation in this pocket.

  • Chemo-lability: The tertiary alcohol is prone to elimination (to isopropenyl) under strong basic conditions, while the nitrile is susceptible to hydrolysis.

This guide provides a root-cause analysis and validated recovery protocols.

Part 1: Diagnostic Workflow

Before altering reagents, diagnose the specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Low Conversion (<20%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SideRxn Identify Byproduct via LCMS CheckSM->SideRxn Yes (SM Gone) CatalystCheck Does Catalyst turn Black/Plate out immediately? CheckSM->CatalystCheck No (SM Remains) Protodehal Product: Des-Bromo (M-Br+H) Issue: Protodehalogenation SideRxn->Protodehal Elimination Product: Alkene (M-18) Issue: Alcohol Elimination SideRxn->Elimination Sol_Anhydrous Action: Switch to Anhydrous Solvents Use CPME or Dioxane Protodehal->Sol_Anhydrous Sol_Base Action: Switch Base Use K3PO4 or Cs2CO3 (No Alkoxides) Elimination->Sol_Base Poisoning Issue: Nitrile Poisoning / Pd Aggregation CatalystCheck->Poisoning Yes (Black Ppt) Sterics Issue: Steric Failure at Transmetallation CatalystCheck->Sterics No (Solution Clear/Red) Sol_Ligand Action: Switch Ligand Use XPhos or SPhos Pd G3/G4 Poisoning->Sol_Ligand Sterics->Sol_Ligand

Caption: Diagnostic logic tree for isolating failure modes in sterically crowded pyridine couplings.

Part 2: Technical Deep Dive & Solutions
Issue 1: The "Nitrile Effect" (Catalyst Poisoning)

Symptom: The reaction solution turns black (Pd black precipitation) within minutes, or remains clear but shows 0% conversion. Mechanism: The cyano group (CN) at the C2 position is a potent


-donor. In the absence of a strongly binding ligand, Palladium coordinates to the nitrile nitrogen rather than performing the catalytic cycle. This forms stable, inactive (R-CN)2-PdCl2 complexes or leads to aggregation [1].[1]

Corrective Protocol:

  • Do NOT use: Pd(PPh3)4 or Pd(dppf)Cl2. These ligands are too labile and will be displaced by the nitrile.

  • USE: Pre-formed Palladium precatalysts with bulky, electron-rich biaryl phosphine ligands.[1]

    • Recommendation: XPhos Pd G4 or SPhos Pd G4 .[1]

    • Why: The precatalyst ensures a 1:1 Pd:Ligand ratio immediately upon activation. The bulky biaryl ligand (XPhos) creates a "roof" over the metal center, physically blocking the nitrile from coordinating while facilitating oxidative addition [2].

Issue 2: Steric Wall at C3 (Transmetallation Failure)

Symptom: Oxidative addition occurs (SM is consumed slowly), but the intermediate accumulates, eventually leading to protodehalogenation (formation of the des-bromo byproduct). Mechanism: The 3-position is sterically crowded.[1] The 4-(2-hydroxypropan-2-yl) group is a gem-dimethyl "wall."[1] For the boronic acid (Suzuki) or amine (Buchwald) to approach the Pd center, the ligand must be flexible yet bulky enough to enforce reductive elimination.

Ligand Selection Matrix:

LigandSteric ProfileElectronic ProfileSuitability for this Substrate
PPh3 LowNeutralFail. Too small; displaced by nitrile.[1]
XPhos HighElectron-RichExcellent. Best for N-arylation and difficult Suzukis.[1]
SPhos HighElectron-RichGood. Effective for Suzuki couplings with steric bulk.[1]
BrettPhos Very HighElectron-RichSpecific. Use only for C-N coupling (Buchwald).[1]
P(tBu)3 HighVery Electron-RichAlternative. Good for Suzuki, but air-sensitive.[1]
Issue 3: The Tertiary Alcohol (Elimination & Side Reactions)

Symptom: Formation of an alkene (M-18 mass peak) or complex mixtures. Mechanism: The tertiary alcohol at C4 is benzylic-like (pyridylic).[1] Under strong basic conditions (e.g., NaOtBu, KOtBu), E2 elimination to the isopropenyl group is favorable.

Corrective Protocol:

  • Base Switching: Avoid alkoxide bases. Switch to mild, inorganic bases.

    • Preferred:

      
       (3.0 equiv) or 
      
      
      
      (2.0 equiv).
    • Solvent: 1,4-Dioxane or Toluene/Water (4:1 biphasic).[1]

  • Protection Strategy: If elimination persists, protect the alcohol as a Silyl Ether (TMS or TES).

    • Note: The bulky TBDMS group might be too difficult to install due to the adjacent pyridine ring; TES (Triethylsilyl) is a balanced choice [3].

Part 3: Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Designed to overcome nitrile poisoning and steric hindrance.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Pinacol Ester: 1.5 equiv[1]

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base:

    
     (3.0 equiv, 1M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

  • Concentration: 0.1 M

Step-by-Step:

  • Charge a reaction vial with the substrate, boronic acid, and XPhos Pd G4.

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed 1,4-Dioxane and 1M aqueous

    
     via syringe.
    
  • Heat to 80°C for 2–4 hours.

    • Critical Check: If conversion is <50% after 2 hours, raise temperature to 100°C. Do not start at 100°C to avoid rapid protodehalogenation.

  • Workup: Dilute with EtOAc, wash with brine. If the nitrile hydrolyzed to the amide (rare with phosphate base), adjust pH to 7 before extraction.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Designed to prevent alcohol elimination while forcing C-N bond formation.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) (5 mol%) [4].

  • Base:

    
     (2.0 equiv, solid, anhydrous)
    
  • Solvent: t-Amyl Alcohol or Toluene (anhydrous)[1]

Step-by-Step:

  • Dry Down: Ensure the substrate and base are completely dry. Water kills this reaction.[1]

  • Combine substrate, amine, base, and catalyst in a glovebox or under strict Schlenk conditions.

  • Add anhydrous solvent.[1]

  • Heat to 90°C overnight.

    • Note: Carbonate bases are weaker than alkoxides and require longer reaction times (12–16h) but preserve the tertiary alcohol.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Pd(OAc)2 and add the ligand separately? A: It is not recommended for this specific substrate. The induction period required for Pd(OAc)2 to reduce to Pd(0) and ligate allows the nitrile group to coordinate to the Pd(II) species, potentially arresting the catalyst before the cycle begins. Use G3/G4 precatalysts to guarantee active species generation.

Q: I see a byproduct with Mass = M+1. What is it? A: This is the protodehalogenated product (Br replaced by H). It indicates that oxidative addition happened, but transmetallation failed.[1]

  • Fix: Increase the concentration of the coupling partner (boronic acid/amine) and switch to a more sterically demanding ligand (e.g., switch from SPhos to XPhos). Ensure the solvent is strictly anhydrous if using boronic esters.

Q: The tertiary alcohol is causing too many side reactions. How do I protect it? A: Use TES-Cl (Triethylsilyl chloride) and Imidazole in DMF.[1]

  • Why TES? TMS is too labile (falls off during workup). TBDMS is too bulky to install efficiently next to the pyridine ring. TES offers the perfect balance of stability and ease of installation/removal [5].

References
  • Sherwood, J. et al. (2019).[1] "Catalyst Poisoning in Palladium-Catalyzed Cyanation and Coupling Reactions." Journal of Organic Chemistry.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 Precatalysts." Chemical Science.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • BenchChem Technical Note. (2025). "Protecting Group Strategies for Tertiary Alcohols in Metal Catalysis."

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile via recrystallization. We will explore...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile via recrystallization. We will explore the theoretical basis for solvent selection, provide detailed experimental protocols, and offer solutions to common challenges encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions regarding the physicochemical properties of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile and how they influence the recrystallization strategy.

Q1: What are the key structural features of this compound that affect its solubility?

A1: The solubility of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is governed by a combination of polar and non-polar functional groups:

  • Polar Groups: The molecule possesses a tertiary alcohol (-OH), a nitrile (-C≡N) group, and a pyridine ring nitrogen. The hydroxyl group is a strong hydrogen bond donor and acceptor, while the nitrile and pyridine nitrogen are hydrogen bond acceptors. These features promote solubility in polar solvents.[1][2]

  • Non-Polar/Less-Polar Groups: The brominated pyridine ring provides some aromatic character, which can contribute to solubility in less polar organic solvents or aromatic solvents like toluene.[3]

The interplay of these groups suggests that the compound is moderately polar. Therefore, an ideal recrystallization solvent will have a polarity that is "mediocre"—meaning the compound is highly soluble when the solvent is hot, but poorly soluble when cold.[4]

Q2: Why is purification by recrystallization a suitable method for this compound?

A2: Recrystallization is an effective purification technique for crystalline solids.[5] It relies on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[5] Assuming the crude 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is a solid and the impurities have different solubility profiles, recrystallization offers a cost-effective and scalable method to achieve high purity, which is critical for downstream applications in drug development.

Q3: Should I use a single-solvent or a mixed-solvent system?

A3: This is a critical question that must be determined experimentally.

  • A single-solvent system is ideal if you can find one solvent that dissolves the compound completely at its boiling point but very little at room temperature or below.[6]

  • A mixed-solvent system is often necessary when no single solvent meets these criteria.[4] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" (or anti-solvent) in which it is insoluble, until the solution becomes cloudy (the saturation point).[7] Given the compound's mixed polarity, mixed-solvent systems like ethanol/water or ethyl acetate/hexane are strong candidates.[6][8]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile.

Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common problem.

  • Causality: This often happens when the boiling point of the solvent is too high, or when the solution is supersaturated to a very high degree. The polar hydroxyl and nitrile groups can also contribute to this behavior.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation level. Let it cool more slowly.[4]

    • Lower the Cooling Temperature: If the oil is persistent, try cooling the solution to a much lower temperature (e.g., -20 °C) after it has cooled to room temperature, as this may induce crystallization of the oil.

    • Switch to a Lower-Boiling Solvent: If the issue persists, your chosen solvent's boiling point may be too high. Re-evaluate your solvent choice for one with a lower boiling point.[4]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

A2: This indicates that the solution is not sufficiently supersaturated, or that nucleation is kinetically slow.

  • Causality: You may have used too much solvent, or the compound is simply too soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Induce Crystallization: Try scratching the flask or adding a "seed crystal" of the pure compound to the solution. The seed crystal provides a template for further crystal growth.[5]

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the solute concentration. Be careful not to evaporate too much, or the solution will become overly saturated and the compound may crash out impurely. Then, allow the solution to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice-water bath, or even a freezer, to further decrease the solubility of your compound.[5]

    • For Mixed-Solvent Systems: If using a mixed-solvent pair, you can try adding a small amount more of the anti-solvent to decrease the overall solubility.

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield means that a significant amount of your compound remained dissolved in the mother liquor.

  • Causality: This can be caused by using too much solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which the compound has significant solubility even when cold. A 100% yield is impossible as some material will always remain in solution.[4]

  • Solutions:

    • Minimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[9]

    • Maximize Cooling: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature (e.g., in an ice bath) to maximize precipitation.

    • Second Crop of Crystals: Isolate your first batch of crystals, then concentrate the remaining mother liquor (e.g., by boiling off some solvent) and cool it again to obtain a second, though likely less pure, crop of crystals.

    • Re-evaluate Solvent Choice: The solubility curve for your compound in the chosen solvent may not be steep enough.[4] A different solvent may provide a better yield.

Q4: The crystals are colored, but I expected a white/colorless solid. What should I do?

A4: Colored impurities are often present in crude reaction mixtures.

  • Causality: These are typically highly conjugated organic molecules that are soluble in the recrystallization solvent.

  • Solutions:

    • Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal (decolorizing carbon) to the hot solution. The charcoal will adsorb the colored impurities.[7]

    • Hot Filtration: You must perform a hot gravity filtration to remove the charcoal while the solution is still hot. If the solution cools during this step, your product will crystallize prematurely in the filter paper. Use a pre-heated funnel to prevent this.[7]

    • Proceed with Recrystallization: After the hot filtration, allow the clarified filtrate to cool slowly as you normally would to form decolorized crystals.

Section 3: Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Place ~50 mg of your crude compound into a test tube. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves readily, the solvent is too good. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot and reappears as a solid upon cooling, you have found a good candidate solvent.[6]

  • Dissolution: Place the bulk of your crude 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile into an Erlenmeyer flask (not a beaker, to minimize evaporation).[4] Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding just enough hot solvent until the solid is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[5] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter under vacuum. For final drying, they can be transferred to a watch glass. Determine the yield and check the purity by measuring the melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" or anti-solvent (e.g., hot water) dropwise with swirling. Continue adding the anti-solvent until you see a persistent cloudiness (turbidity). This indicates the solution is saturated.[7]

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath, as described in the single-solvent protocol.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol. For washing, use an ice-cold mixture of the two solvents in the approximate ratio used for the recrystallization.

Section 4: Solvent System Selection

The choice of solvent is the most critical parameter in a successful recrystallization.[6] The following table provides a starting point for screening.

Solvent SystemRole / TypeBoiling Point (°C)Rationale & Comments
Single Solvents
EthanolPotential Single78The hydroxyl group suggests good solubility. The polarity is well-matched for potential single-solvent use.[8]
IsopropanolPotential Single82Similar to ethanol, but slightly less polar. May offer a steeper solubility curve.
AcetonePotential Single56A polar aprotic solvent. Its low boiling point makes for easy removal.[1]
Ethyl AcetatePotential Single77Medium polarity solvent. A good starting point for screening.[10]
Mixed Solvents
Ethanol / WaterGood / Poor78-100A very common and effective pair for moderately polar compounds.[6]
Acetone / HexanesGood / Poor56-69Excellent for compounds that are too soluble in pure acetone. Provides a wide polarity range.[8]
Ethyl Acetate / HexanesGood / Poor69-77A classic combination for purifying compounds of intermediate polarity.[8]
Methanol / Diethyl EtherGood / Poor35-65A good choice for highly associated solids, but the low boiling point of ether can be a challenge.[10]
Visual Workflow: Systematic Solvent Selection

The following diagram outlines the logical workflow for determining an appropriate recrystallization solvent system.

Solvent_Selection_Workflow start Start: Crude Compound (~50mg) test_polar Test Polar Solvent (e.g., Ethanol, Acetone) start->test_polar test_nonpolar Test Non-Polar Solvent (e.g., Hexane, Toluene) start->test_nonpolar dissolves_cold_p Dissolves Cold? test_polar->dissolves_cold_p dissolves_cold_np Dissolves Cold? test_nonpolar->dissolves_cold_np dissolves_hot_p Dissolves Hot? dissolves_cold_p->dissolves_hot_p No too_soluble Outcome: Too Soluble dissolves_cold_p->too_soluble Yes recrystallizes_p Recrystallizes on Cooling? dissolves_hot_p->recrystallizes_p Yes insoluble Outcome: Insoluble dissolves_hot_p->insoluble No single_solvent SUCCESS: Use as Single Solvent recrystallizes_p->single_solvent Yes recrystallizes_p->too_soluble No (Stays in solution) dissolves_hot_np Dissolves Hot? dissolves_cold_np->dissolves_hot_np No anti_solvent Identified: 'Anti-Solvent' dissolves_cold_np->anti_solvent Yes (Too Soluble) dissolves_hot_np->anti_solvent No (Insoluble) dissolves_hot_np->anti_solvent Yes (Too Soluble) good_solvent Identified: 'Good' Solvent too_soluble->good_solvent mixed_solvent STRATEGY: Use Mixed-Solvent System (Good + Anti-Solvent) good_solvent->mixed_solvent anti_solvent->mixed_solvent

Caption: A decision tree for the systematic screening and selection of a recrystallization solvent system.

References

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Available at: [Link]

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Solvent Choice - Chemistry Teaching Labs. University of York. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. LibreTexts. Available at: [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Publications. Available at: [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. Unknown Source. Available at: [Link]

  • Recrystallisation Help. Reddit. Available at: [Link]

  • Recrystallization I. University of California, Los Angeles. Available at: [Link]

  • Recrystallization Question: Choosing Best Solvent. Reddit. Available at: [Link]

  • Current issues in recrystallization: a review. SciSpace. Available at: [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. Available at: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]

  • 3-bromo-4-methylpicolinonitrile (C7H5BrN2). PubChemLite. Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]

  • Chemistry of Nitriles. LibreTexts. Available at: [Link]

  • Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • 3-Bromo-4-hydroxybenzonitrile. PubChem. Available at: [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • 3-bromo-4-hydroxytoluene. Organic Syntheses. Available at: [Link]

  • Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. ResearchGate. Available at: [Link]

Sources

Optimization

Storage stability and moisture sensitivity of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile

Executive Summary You are working with 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile , a densely functionalized pyridine intermediate. Its stability profile is governed by two competing risks: hydrolysis of the nitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile , a densely functionalized pyridine intermediate. Its stability profile is governed by two competing risks: hydrolysis of the nitrile (position 2) and dehydration of the tertiary alcohol (position 4).

  • Critical Risk: The tertiary alcohol is "benzylic-like" (attached to an electron-deficient pyridine ring), making it susceptible to acid-catalyzed elimination (dehydration) to form the isopropenyl impurity.

  • Storage Mandate: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Handling Rule: Avoid acidic environments (including un-neutralized CDCl₃) to prevent rapid degradation.

Module 1: The Stability Matrix (Degradation Pathways)

This compound is not static; it exists in a metastable state. Understanding the degradation mechanisms allows you to prevent them.

The Dual-Threat Mechanism

The electron-withdrawing nature of the pyridine ring and the nitrile group destabilizes the tertiary alcohol, lowering the activation energy for elimination. Simultaneously, the nitrile itself is prone to hydrolysis if moisture is present.

Visualization of Degradation Pathways The following diagram illustrates the two primary failure modes: Path A (Dehydration) and Path B (Hydrolysis) .

DegradationPathways cluster_conditions Critical Factors Compound Target Molecule (3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile) Alkene Impurity A (Alkene) (Dehydration Product) Compound->Alkene Acid / Heat (-H2O) Amide Impurity B (Amide) (Hydrolysis Product) Compound->Amide H2O / pH > 7 (Slow Hydrolysis) Acid Impurity C (Carboxylic Acid) (Full Hydrolysis) Amide->Acid H2O / Heat Acidic CDCl3 Acidic CDCl3 Acidic CDCl3->Compound Triggers Dehydration Ambient Moisture Ambient Moisture Ambient Moisture->Compound Triggers Hydrolysis

Figure 1: Primary degradation pathways. Path A (Red) is the most common rapid failure mode in laboratory settings due to trace acid.

Detailed Failure Modes
Failure ModeTriggerChemical OutcomeDetection Marker (1H NMR)
Dehydration Acidic pH (e.g., Silica gel, HCl, aged CDCl₃)Formation of Isopropenyl alkene.Loss of Methyl singlet (~1.6 ppm). Appearance of alkene protons (~5.2 & 5.5 ppm).
Hydrolysis Moisture + Time (or Base)Conversion of Nitrile to Primary Amide .[1][2]Shift of aromatic protons. Appearance of broad NH₂ protons (~6.0-8.0 ppm).
Photolysis UV LightC-Br bond homolysis (Radical pathway).Complex mixture; broadening of signals.

Module 2: Storage & Handling Protocols

Trustworthiness Check: Do not rely on the "received" purity. Establish a baseline immediately upon opening the vial.

The "Inert Loop" Protocol

Because nitriles and tertiary alcohols are hygroscopic and sensitive, use the following workflow for every aliquot:

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Atmosphere: Flush the headspace with dry Argon or Nitrogen immediately after use.

  • Seal: Parafilm is insufficient for long-term storage (>1 month). Use a vial with a Teflon-lined screw cap and store inside a secondary desiccated container.

Solvent Compatibility Guide
SolventCompatibilityNotes
DMSO-d6 Excellent Recommended for NMR. Stabilizes the polar groups.
Methanol/Ethanol Good Suitable for short-term handling. Avoid heating >40°C (risk of solvolysis).
Chloroform (CDCl₃) Risk: HIGH WARNING: CDCl₃ naturally forms HCl over time. This trace acid will catalyze the dehydration of the tertiary alcohol within hours. Always filter through basic alumina or use K₂CO₃-treated CDCl₃.
Ethyl Acetate Moderate Good for extraction, but wet EtOAc will hydrolyze the nitrile over time.

Module 3: Troubleshooting & QC (Self-Validating Systems)

Scenario: You observe a new peak in your LC-MS or NMR spectrum. Use this logic tree to diagnose the issue.

Diagnostic Workflow

Q1: Is the new peak less polar than the target? (Elutes later on Reverse Phase HPLC)

  • Diagnosis: Dehydration (Impurity A).

  • Cause: The tertiary alcohol lost water to form the alkene.

  • Fix: Check your workup. Did you use an acid wash? Did you rotovap at high temp (>45°C)?

  • Verification: Check MS. Mass should be [M-18].

Q2: Is the new peak more polar than the target? (Elutes earlier on Reverse Phase HPLC)

  • Diagnosis: Hydrolysis (Impurity B).

  • Cause: The nitrile hydrolyzed to the amide.[1][3][4]

  • Fix: Check your storage. Was the cap loose? Was the solvent "wet"?

  • Verification: Check MS. Mass should be [M+18].

Analytical Reference Table

Estimated shifts based on substituent electronics (ChemDraw/Predictive models).

SignalTarget Molecule (ppm)Dehydration Impurity (Alkene)Hydrolysis Impurity (Amide)
Methyls ~1.60 (Singlet, 6H)~2.10 (Singlet, 3H)~1.60 (Singlet, 6H)
Alkene CH₂ Absent~5.20 & 5.50 (Singlets)Absent
Pyridine H ~7.8 - 8.6Shifts DownfieldShifts Upfield (Amide effect)
LC-MS (ESI+) [M+H]⁺ [M+H-18]⁺ [M+H+18]⁺

Module 4: Frequently Asked Questions (FAQs)

Q: Can I purify this compound on silica gel? A: Use caution. Standard silica is slightly acidic (pH 5-6). This is sufficient to trigger dehydration of the tertiary alcohol during a slow column.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acid sites before loading your sample.

Q: Why does my NMR in CDCl₃ look different after 24 hours? A: As detailed in Module 2.2, CDCl₃ accumulates HCl. You are observing the in situ acid-catalyzed dehydration of your sample. Switch to DMSO-d6 for stability studies.

Q: Is the bromine atom labile? A: The bromine at position 3 is sterically crowded by the 2-cyano and 4-hydroxyisopropyl groups. While it is a handle for Suzuki/Buchwald couplings, it requires highly active catalysts (e.g., Pd-XPhos) and may be sluggish compared to unhindered bromopyridines.

References

  • Nitrile Hydrolysis Mechanisms

    • Mechanism of Acid and Base Catalyzed Hydrolysis of Nitriles.[1][2][3][4][5] LibreTexts Chemistry. Available at: [Link]

  • Tertiary Alcohol Dehydration

    • Acid Catalyzed Dehydration of Alcohols. ChemGuide. Available at: [Link]

  • Pyridine Chemistry & Handling
  • General Stability of Picolinonitriles

    • Fukuhara, S., et al. "Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles."[6][7] J. Org. Chem. 2019. (Demonstrates stability/instability of similar 3,4-substituted systems). Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance at the 3-bromo position in picolinonitrile derivatives

Topic: Overcoming Steric and Electronic Hurdles in 3-Bromo-2-Cyanopyridine Derivatives ID: TSC-CHEM-3BP-001 Status: Active Maintainer: Senior Application Scientist, Catalysis Division Executive Summary: The "3-Position P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric and Electronic Hurdles in 3-Bromo-2-Cyanopyridine Derivatives ID: TSC-CHEM-3BP-001 Status: Active Maintainer: Senior Application Scientist, Catalysis Division

Executive Summary: The "3-Position Paradox"

The 3-bromo-picolinonitrile scaffold presents a unique "perfect storm" of synthetic challenges. You are likely reading this because your standard cross-coupling conditions yielded starting material, protodehalogenation, or a black precipitate.

The Problem:

  • Steric Wall: The 3-position is wedged between the ring nitrogen (pos 1) and the nitrile group (pos 2). The nitrile is linear but cylindrically bulky, blocking the trajectory for reductive elimination.

  • Catalyst Poisoning: The cyano group is a competent

    
    -donor. It can displace phosphines on Palladium, forming inactive [Pd(Ar)(CN)L] species, effectively killing your catalytic cycle.
    
  • The Halogen Dance: Attempting to bypass Pd-catalysis using standard lithiation (e.g.,

    
    -BuLi) often triggers a base-catalyzed halogen migration, moving your bromine to the 4-position.
    

This guide provides the protocols to navigate these specific failure modes.

Decision Matrix: Selecting the Right Pathway

Before starting, use this logic flow to select your methodology. The presence of the nitrile group dictates that we must avoid strong nucleophiles and "naked" Pd(0) species that are easily poisoned.

ReactionSelector Start Target: Functionalize 3-Br-Picolinonitrile Q1 What is the Nucleophile? Start->Q1 C_Nuc Carbon (Boronic Acid/Ester) Q1->C_Nuc N_Nuc Amine (Primary/Secondary) Q1->N_Nuc M_Nuc Lithiation (Li/Mg) Q1->M_Nuc Suzuki Suzuki-Miyaura C_Nuc->Suzuki Standard Issue_Suz Steric Failure? Suzuki->Issue_Suz Sol_Suz Use Pd-G4 Precatalysts + SPhos/XPhos Issue_Suz->Sol_Suz Yes Buchwald Buchwald-Hartwig N_Nuc->Buchwald Issue_Buch Nitrile Poisoning? Buchwald->Issue_Buch Sol_Buch Use BrettPhos/RuPhos Strict Anhydrous Issue_Buch->Sol_Buch Warning STOP: Halogen Dance Risk M_Nuc->Warning Sol_Negishi Use Knochel-Hauser Base (TMPZnCl·LiCl) Warning->Sol_Negishi Alternative

Figure 1: Strategic decision tree for 3-bromo-picolinonitrile functionalization. Note the specific diversion to Zinc reagents for metallation to avoid Halogen Dance.

Module A: C-C Bond Formation (Suzuki-Miyaura)[1][2]

The Challenge: The oxidative addition of Pd into the C(3)-Br bond is facile due to the electron-deficient ring. However, the reductive elimination is the bottleneck due to the ortho-nitrile steric clash. Standard ligands (


, dppf) will fail.
Recommended System
  • Catalyst: XPhos Pd G4 or SPhos Pd G4 .

    • Why: These precatalysts activate essentially instantaneously even at room temperature, preventing the nitrile from coordinating to the Pd(II) precursor before the active species is formed. The bulky biaryl ligands (XPhos/SPhos) create a "protective pocket" that facilitates reductive elimination.

  • Base:

    
     (Tribasic Potassium Phosphate).
    
    • Why: Avoid Hydroxides (

      
      , 
      
      
      
      ). Hydroxide can hydrolyze the nitrile to a primary amide (
      
      
      ) at elevated temperatures. Phosphate is mild and buffers the pH.
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (if solubility permits).

Protocol: Sterically Encumbered Suzuki Coupling[3][4]
  • Charge: In a glovebox or under Argon flow, add 3-bromo-picolinonitrile (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
     (2.0 equiv) to a reaction vial.
    
  • Catalyst Addition: Add XPhos Pd G4 (2–5 mol%).

    • Note: If G4 is unavailable, use

      
       + XPhos (1:2 ratio), but premix them in solvent for 10 mins before adding to the reaction to ensure ligation.
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1). Concentration: 0.1 M – 0.2 M.

    • Critical: Oxygen promotes homocoupling and catalyst death. Sparge solvents with Argon for 15 mins minimum.

  • Reaction: Seal and heat to 80°C for 2–4 hours.

    • Monitoring: Check LCMS. If the bromide is consumed but no product forms (protodehalogenation), switch to anhydrous conditions (Toluene,

      
      ) to prevent protonolysis of the Pd-Ar intermediate.
      

Module B: C-N Bond Formation (Buchwald-Hartwig)[5]

The Challenge: Amines are nucleophiles, but so is the nitrile nitrogen. In standard protocols, the nitrile competes for the Pd center. Furthermore, the resulting C-N bond is shorter than a C-C bond, bringing the new substituent even closer to the ortho-nitrile, increasing steric strain.

Recommended System
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

    • Why: These ligands are exceptionally bulky and electron-rich. They prevent the nitrile from binding to the metal center and accelerate the difficult reductive elimination step.

  • Base:

    
     or NaOtBu.
    
    • Warning: NaOtBu is strong; ensure your substrate doesn't have sensitive esters. For nitrile stability, Carbonate is safer but slower.

Protocol: Nitrile-Tolerant Amination
  • Dry Down: Ensure all reagents are strictly anhydrous. Water generates hydroxide, which hydrolyzes the nitrile.

  • Premix: Mix

    
     (5 mol%) and BrettPhos  (10 mol%) in dry Toluene or t-Amyl Alcohol. Stir at 80°C for 2 minutes to activate (solution turns from orange to dark red/brown).
    
    • Better Option: Use BrettPhos Pd G4 precatalyst directly.

  • Execution: Add the activated catalyst solution to the vial containing the aryl bromide (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv).

  • Heat: 100°C for 12 hours.

    • Troubleshooting: If conversion stalls, add 5 mol% more catalyst. The nitrile slowly poisons the catalyst over time, lowering the Turnover Number (TON).

Module C: The "Danger Zone" (Metal-Halogen Exchange)

The Challenge: Researchers often try to lithiate the 3-bromo position to react with electrophiles (aldehydes, etc.). Do not use n-BuLi or LDA.

  • Mechanism: The picolinonitrile proton at position 4 is acidified by the electron-withdrawing nitrile and pyridine nitrogen. Bases trigger a "Halogen Dance," migrating the Br from pos 3 to pos 4.

  • Nitrile Attack: Organolithiums attack nitriles to form imines/ketones.

Solution: The "Turbo-Grignard" or Zinc Insertion

Use Zinc reagents. They are too mild to attack the nitrile or trigger the halogen dance, but reactive enough for Negishi coupling or trapping.

Protocol: Zinc Insertion (Knochel Method)

  • Reagent: TMPZnCl·LiCl (commercially available or prepared).

  • Condition: React 3-bromo-picolinonitrile with TMPZnCl·LiCl at -20°C to 0°C .

    • Result: This performs a clean Zinc-Halogen exchange (or directed zincation) without migrating the halogen.

  • Electrophile: Add your electrophile (Acid Chloride, Allyl Bromide) or a Pd-catalyst for Negishi coupling.

Troubleshooting & FAQs

SymptomDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition ("death"). The nitrile displaced the ligand.Switch to G3/G4 Precatalysts (e.g., XPhos Pd G4). These contain a sacrificial ligand that ensures the active species forms inside the protective ligand shell.
Product has Br at Pos 4 Halogen Dance occurred. You likely used a strong base (Li/Mg) or high temp with base.Switch to Zincation (Module C) or lower the temperature of your base addition to -78°C (though Zinc is safer).
Starting Material + Amide Nitrile Hydrolysis. The base was too nucleophilic/wet.Switch base from Hydroxide/Alkoxide to

or

. Use anhydrous solvents.
Protodehalogenation (Ar-H) Oxidative addition worked, but transmetallation failed.The boronic acid is not activating. Add a drop of water (if using anhydrous) to solubilize the base, or switch to Boronic Esters (Pinacol) which are often more soluble.

References

  • Halogen Dance Mechanism

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057.
  • Buchwald-Hartwig with Nitriles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Suzuki Coupling of Sterically Hindered Pyridines

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Zincation vs. Lithiation (Knochel Method)

    • Haag, B., Mosrin, M., Ila, H., Malakhov, V., & Knochel, P. (2011). Regio- and Chemoselective Metalation of Arenes and Heteroarenes Using Hindered Metal Amide Bases.
Optimization

Technical Support Center: Palladium Impurity Removal from 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for removing palladium impurities from 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile. This essenti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for removing palladium impurities from 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile. This essential purification step ensures the final product meets the stringent regulatory standards required for active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Palladium Contamination

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis for creating complex molecules like 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile.[1][2][3] While highly efficient, these reactions often result in contamination of the final product with residual palladium.[1][4] As a heavy metal, palladium is toxic and its levels in APIs are strictly regulated by international guidelines, such as the ICH Q3D Guideline for Elemental Impurities.[5][6][7][8][9] Therefore, robust and efficient methods for palladium removal are critical for the safety and quality of the final drug substance.[1][10]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my API intermediate?

Palladium is a Class 2B elemental impurity and a potential catalyst for degradation in the final drug product.[9] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have set strict limits on the Permitted Daily Exposure (PDE) for such elements to protect patient safety.[6][7][8] For palladium, the oral PDE is typically 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final API.[11] Failure to meet these limits will result in regulatory rejection of the drug product.

Q2: What are the primary methods for palladium removal?

Palladium removal strategies can be broadly categorized into three groups:

  • Adsorption: This is the most common approach and involves using materials with a high affinity for palladium. These include functionalized silica gels (e.g., with thiol or amine groups), activated carbon, and specialized polymeric resins.[1][12][13] The palladium binds to the solid support, which is then easily removed by filtration.

  • Crystallization: In some cases, palladium impurities can be removed during the product's crystallization process, as they may remain in the mother liquor.[1] However, molecules containing heteroatoms, like your picolinonitrile product, can sometimes chelate palladium, causing it to co-crystallize with the product, making this method less reliable on its own.[1]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be used to pull palladium out of the organic phase.[14] This method's effectiveness is highly dependent on the specific palladium species and the solvent system.

Q3: How do I choose the right palladium scavenger for my process?

The choice of scavenger depends on several factors:

  • The nature of the palladium species: The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can affect scavenger efficiency.

  • The solvent system: Scavenger performance can vary significantly between different solvents.[1]

  • The product itself: The functional groups on your 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile (a pyridine ring, hydroxyl group, and nitrile) could potentially interact with the scavenger, leading to product loss.

  • Process conditions: Factors like temperature and reaction time can impact the scavenging efficiency.[15]

  • Scale and cost: The cost and scalability of the scavenger are important considerations for large-scale production.

A preliminary screening of different scavengers is highly recommended to identify the most effective and economical option for your specific process.

Palladium Scavenger Selection Guide

The following table summarizes the characteristics of common palladium scavengers to aid in your selection process.

Scavenger TypeMechanismProsConsTypical Loading (wt%)
Thiol-Functionalized Silica Chemisorption (Chelation)High selectivity for Pd, high efficiency, easy filtration.[16][17]Higher cost, potential for product loss via non-specific binding.2-10 wt%
Amine-Functionalized Silica Chemisorption (Chelation)Effective for various Pd species, good selectivity.Can be less effective than thiols for certain Pd complexes.5-15 wt%
Activated Carbon PhysisorptionLow cost, widely available, effective for many Pd species.[11]Can cause significant product loss due to non-specific binding, fine particles can be difficult to filter.[4][11]5-20 wt%
Polymer-Bound Scavengers (e.g., MP-TMT) ChemisorptionHigh capacity, robust, suitable for various solvents.[16][18]Can be more expensive, may require longer reaction times.5-15 wt%

Troubleshooting Guide

This section addresses common issues encountered during palladium removal from 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile products.

Issue 1: Incomplete Palladium Removal After Scavenging

  • Symptom: Elemental analysis (e.g., ICP-MS) of your product shows palladium levels are still above the target limit (>10 ppm).

  • Possible Cause 1: Incorrect Scavenger Choice or Amount. The selected scavenger may not be optimal for the specific palladium species in your reaction mixture. The amount used may also be insufficient.

    • Solution:

      • Screen Multiple Scavengers: Test a panel of scavengers with different functionalities (e.g., thiol, amine, and a carbon-based adsorbent) in small-scale trials.

      • Increase Scavenger Loading: Incrementally increase the weight percent of the scavenger. Be mindful that this can also increase the risk of product loss.

      • Consider Sequential Treatment: Use two different types of scavengers in sequence. For example, an initial treatment with a high-capacity scavenger followed by a polishing step with a high-selectivity scavenger.

  • Possible Cause 2: Sub-optimal Process Conditions. Scavenging efficiency is dependent on time, temperature, and solvent.

    • Solution:

      • Increase Temperature: Gently heating the mixture (e.g., to 40-60°C) can significantly increase the rate and efficiency of scavenging.[15]

      • Extend Stirring Time: Allow the scavenger to be in contact with the product solution for a longer period (e.g., 4-24 hours).

      • Solvent Study: The polarity of the solvent can impact the accessibility of the palladium to the scavenger. If possible, test the scavenging process in a different solvent in which your product is soluble.

Issue 2: Significant Product Loss During Purification

  • Symptom: The yield of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is significantly lower after the scavenging step.

  • Possible Cause: Non-specific Adsorption of the Product. The hydroxyl and pyridine functionalities on your molecule can hydrogen bond or have other interactions with the scavenger surface, leading to its removal along with the palladium. This is a common issue with highly porous materials like activated carbon.[4][11]

    • Solution:

      • Reduce Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired palladium level. This can be determined through optimization experiments.

      • Switch to a More Selective Scavenger: Move from a general adsorbent like activated carbon to a more selective, functionalized silica scavenger (e.g., ISOLUTE® Si-Thiol).[16]

      • Thoroughly Wash the Scavenger: After filtering the scavenger, wash the filter cake extensively with fresh solvent to recover any adsorbed product.

      • Consider a Flow Chemistry Setup: Passing the solution through a cartridge packed with the scavenger can minimize contact time and reduce non-specific binding compared to a batch slurry process.

Experimental Protocols & Workflows

Decision Workflow for Palladium Removal

G start Crude Product Solution (Post-Coupling Reaction) icp_initial Quantify Initial Pd (ICP-MS) start->icp_initial decision Pd > 10 ppm? icp_initial->decision screen Screen Scavengers (Thiol, Amine, Carbon) decision->screen Yes pass Product Meets Spec (Pd < 10 ppm) decision->pass No optimize Optimize Conditions (Temp, Time, Loading) screen->optimize scale_up Scale-Up Scavenging optimize->scale_up icp_final Final Pd Quantification (ICP-MS) scale_up->icp_final icp_final->pass Success fail Re-evaluate Strategy (Sequential Scavenging, Crystallization) icp_final->fail Failure

Caption: Decision workflow for selecting and implementing a palladium removal strategy.

Protocol 1: Lab-Scale Screening of Palladium Scavengers
  • Quantify Initial Palladium: If possible, determine the starting concentration of palladium in your crude 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile solution using ICP-MS.[11]

  • Preparation: In separate vials, dissolve a known amount of your crude product in a suitable solvent (e.g., THF, Ethyl Acetate) to create several identical stock solutions.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., a thiol-silica, an amine-silica, and activated carbon) at a set loading (e.g., 5 wt% relative to the crude product mass). Include a control vial with no scavenger.

  • Incubation: Stir all vials at a controlled temperature (e.g., 25°C or 40°C) for a set period (e.g., 4 hours).

  • Sampling & Analysis:

    • Filter each solution through a 0.45 µm syringe filter to remove the scavenger.

    • Analyze the filtrate from each vial by ICP-MS to determine the remaining palladium concentration.

    • Use HPLC to determine the recovery of your desired product in each sample to assess for non-specific binding.

  • Evaluation: Compare the results to identify the scavenger that provides the best balance of palladium removal and product recovery.

Protocol 2: Bulk Scavenging with Functionalized Silica Gel
  • Dissolution: Dissolve the crude 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile product in an appropriate volume of the chosen solvent in a reaction vessel.

  • Scavenger Addition: Add the optimized amount of the selected functionalized silica scavenger (e.g., ISOLUTE® Si-TMT) to the solution.[16]

  • Stirring: Stir the resulting slurry at the optimized temperature and for the optimized duration (e.g., 60°C for 6 hours).

  • Filtration: Allow the mixture to cool to room temperature and filter it through a pad of Celite® to remove the silica scavenger.

  • Washing: Wash the reaction vessel and the filter cake with several portions of fresh solvent to ensure complete recovery of the product.

  • Concentration & Analysis: Combine the filtrate and the washings. Remove the solvent under reduced pressure. Submit a sample of the final product for elemental analysis by ICP-MS to confirm that the residual palladium level is below the required limit.

Mechanism of Thiol-Based Scavenging

G cluster_scavenger Silica Surface cluster_solution Solution Si Si O1 O Si->O1 O2 O Si->O2 Linker Linker Si->Linker S S Linker->S H H S->H Pd Pd(II) S->Pd Chelation L1 L Pd->L1 L2 L Pd->L2

Caption: Diagram showing a thiol group on a silica surface chelating a palladium ion.

References

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

  • ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]

  • Element. (2025, July 10). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Element. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]

  • Biotage. Metal scavengers for organic purification. Biotage. [Link]

  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Biotage. [Link]

  • Sumitomo Chemical Company. (2005). Method of removing palladium.
  • ACS Publications. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development. [Link]

  • Biotage. (2023, January 20). Why palladium metal scavengers are not all the same. Biotage. [Link]

  • PhosphonicS. (2022, April 6). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. PhosphonicS. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. Reddit. [Link]

  • Welch, C. J., et al. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Trace Analysis of Specialty and Electronic Gases. [Link]

  • Steel, P. G., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 167-177. [Link]

  • MDPI. (2024, June 20). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile: Elucidating Structure Through Ionization Techniques

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide offers a comprehensive examination of the mass spectrometric behavior of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile, a substituted picolinonitrile with potential applications in medicinal chemistry.

We will dissect the anticipated fragmentation pathways under two common ionization regimes: the high-energy Electron Ionization (EI) and the softer Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI). By comparing the outcomes of these techniques, researchers can gain a more complete structural picture and make informed decisions in their analytical workflows. This guide is designed for researchers, scientists, and drug development professionals seeking to deepen their understanding of fragmentation analysis for small, functionalized heterocyclic molecules.

Core Principles of Fragmentation: A Tale of Two Techniques

The fragmentation of a molecule in a mass spectrometer is not a random event; it is governed by the inherent stability of the resulting ions and neutral losses. The choice of ionization technique significantly influences the energy imparted to the analyte, and thus, the extent and nature of fragmentation.

Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (~70 eV), leading to the formation of a high-energy molecular ion (M+•) that is prone to extensive fragmentation.[1] This often results in a rich fragmentation spectrum, providing a detailed fingerprint of the molecule. However, for some molecules, the molecular ion is so unstable that it is not observed.[1][2]

Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID): ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) with little to no fragmentation in the ion source.[1] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and then subjected to collisions with an inert gas in a collision cell. This CID process leads to controlled fragmentation, often revealing different fragmentation pathways compared to EI.[3]

Predicted Fragmentation of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile

The structure of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile presents several key features that will dictate its fragmentation: a bromine atom, a tertiary alcohol, a nitrile group, and a pyridine ring.

Molecular Formula: C₉H₉BrN₂O Monoisotopic Mass: 240.9953 g/mol

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, we anticipate a cascade of fragmentation events, initiated by the high-energy ionization.

G M [M]+• m/z 240/242 F1 [M - CH₃]+• m/z 225/227 M->F1 - •CH₃ F2 [M - H₂O]+• m/z 222/224 M->F2 - H₂O F3 [M - C₃H₇O]+• m/z 181/183 M->F3 - •C(CH₃)₂OH F6 Br+ m/z 79/81 M->F6 - C₉H₉N₂O• F7 [C₉H₉N₂O]+• m/z 161 M->F7 - •Br F4 [C₇H₄BrN₂]+• m/z 210/212 F2->F4 - H₂ F5 [C₆H₄BrN]+• m/z 181/183 F3->F5 - HCN

  • Molecular Ion Peak (m/z 240/242): The presence of a bromine atom will result in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[4][5] The molecular ion peak itself may be weak or even absent, a common characteristic for tertiary alcohols which readily fragment.[6][7]

  • Loss of a Methyl Radical (α-cleavage, m/z 225/227): Alpha-cleavage is a common fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon.[8] The loss of a methyl radical (•CH₃) from the isopropanol group would lead to a resonance-stabilized oxonium ion.

  • Loss of Water (Dehydration, m/z 222/224): The elimination of a water molecule (18 Da) is a very common fragmentation for alcohols.[8] This is often a prominent peak, especially if the resulting cation is stabilized.

  • Loss of the Hydroxypropyl Radical (m/z 181/183): Cleavage of the bond between the pyridine ring and the hydroxypropyl group would result in the loss of a •C(CH₃)₂OH radical, leading to a stable brominated picolinonitrile cation.

  • Loss of Bromine Radical (m/z 161): The C-Br bond can also cleave, leading to the loss of a bromine radical (•Br). This would result in a fragment at m/z 161.

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy. This can lead to the loss of HCN (27 Da) from nitrile-containing fragments.[9]

Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) Fragmentation Pathway

In ESI, the molecule is expected to be protonated, likely on the pyridine nitrogen, to form the [M+H]⁺ ion (m/z 241/243). CID of this ion will likely proceed through lower-energy pathways.

G MH [M+H]+ m/z 241/243 F1 [M+H - H₂O]+ m/z 223/225 MH->F1 - H₂O F2 [M+H - C₃H₆O]+ m/z 183/185 MH->F2 - C(CH₃)₂=O F3 [C₇H₅BrN₂]+ m/z 211/213 F1->F3 - H₂

  • Protonated Molecule ([M+H]⁺, m/z 241/243): This will be the precursor ion for CID experiments.

  • Loss of Water (m/z 223/225): Similar to EI, the loss of water is a highly favorable pathway for the protonated molecule, driven by the formation of a stable carbocation.

  • Loss of Acetone (m/z 183/185): A characteristic fragmentation of protonated tertiary alcohols is the loss of a neutral ketone, in this case, acetone (C₃H₆O), via a rearrangement process. This would lead to the protonated 3-bromo-4-methylpicolinonitrile.

Comparison of EI and ESI-CID Fragmentation

FeatureElectron Ionization (EI)ESI with Collision-Induced Dissociation (CID)Rationale
Parent Ion Molecular Ion (M+•), m/z 240/242 (often weak or absent)Protonated Molecule ([M+H]⁺), m/z 241/243 (typically strong)EI causes electron ejection, while ESI is a soft protonation technique.[1]
Primary Neutral Loss H₂O, •CH₃, •C(CH₃)₂OHH₂O, C₃H₆O (Acetone)High energy of EI allows for radical losses, while CID of the even-electron [M+H]⁺ favors elimination of stable neutral molecules.
Ring Fragmentation More likelyLess likelyEI imparts more energy, leading to more extensive fragmentation, including the cleavage of the stable aromatic ring.
Structural Information Provides a detailed "fingerprint" with many fragments.Offers more controlled fragmentation, often highlighting key functional groups.The different energy regimes provide complementary structural data.

Experimental Protocol: Acquiring Mass Spectra

The following provides a generalized workflow for the analysis of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile by LC-MS/MS.

G cluster_0 Sample Preparation cluster_1 Liquid Chromatography cluster_2 Mass Spectrometry cluster_3 Data Analysis A Dissolve sample (1 mg/mL) in Methanol/Water (50:50) B Inject 1-5 µL onto a C18 column A->B C Gradient elution with water and acetonitrile (with 0.1% formic acid) B->C D Electrospray Ionization (ESI) in positive ion mode C->D E Full Scan MS (m/z 100-500) D->E F Tandem MS (CID) of m/z 241/243 E->F G Identify precursor ion F->G H Analyze fragmentation pattern G->H I Propose fragmentation pathways H->I

1. Sample Preparation:

  • Accurately weigh and dissolve the purified compound in a suitable solvent such as a mixture of methanol and water to a final concentration of 1 mg/mL.

  • The addition of a small amount of formic acid (0.1%) to the solvent can aid in protonation for positive ion mode ESI.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is a suitable starting point for a molecule of this polarity.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. A typical gradient might run from 5% to 95% B over 10-15 minutes.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 (Full Scan): Acquire a full scan mass spectrum over a range of m/z 100-500 to identify the protonated molecular ion ([M+H]⁺).

  • MS2 (Tandem MS/CID): Perform a product ion scan on the precursor ions at m/z 241 and 243.

  • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a good balance of precursor ion depletion and fragment ion formation.

Alternative Analytical Approaches

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on the convergence of data from multiple analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can establish connectivity between atoms, providing an unambiguous assignment of the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the -OH stretch of the alcohol, the C≡N stretch of the nitrile, and the aromatic C-H and C=C vibrations of the pyridine ring.

  • X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the absolute three-dimensional structure of the molecule, serving as the ultimate confirmation of its constitution and stereochemistry.

Conclusion

The mass spectrometric fragmentation of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is a predictable process governed by the chemistry of its constituent functional groups. Electron Ionization is expected to produce a complex fragmentation pattern, rich in structural information but potentially lacking a clear molecular ion. In contrast, ESI with CID offers a more controlled fragmentation, primarily driven by the loss of stable neutral molecules from the protonated precursor.

By leveraging both "hard" and "soft" ionization techniques, researchers can piece together a more complete and confident structural assignment. The comparison of these methods not only aids in the elucidation of this specific molecule but also serves as a valuable case study for the analysis of other novel, functionalized heterocyclic compounds in the drug discovery pipeline. The integration of mass spectrometry data with other spectroscopic techniques remains the gold standard for comprehensive structural characterization.

References

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved February 17, 2026, from [Link][6]

  • ResearchGate. (2025). Fragment and cluster ions from gaseous and condensed pyridine produced under electron impact. Retrieved February 17, 2026, from [Link][9]

  • ResearchGate. (2025). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Retrieved February 17, 2026, from [Link][10]

  • SlideShare. (n.d.). Msc alcohols, phenols, ethers. Retrieved February 17, 2026, from [Link][11]

  • Royal Society of Chemistry. (2018). Fragment and cluster ions from gaseous and condensed pyridine produced under electron impact. Retrieved February 17, 2026, from [Link][12]

  • Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. Retrieved February 17, 2026, from [Link][7]

  • PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved February 17, 2026, from [Link][13]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 17, 2026, from [Link][14]

  • Romanian Journal of Physics. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Retrieved February 17, 2026, from [Link]

  • MDPI. (2022). A Theoretical Study on the Electronic Excitation of the Pyridine Molecule by Electron Impact. Retrieved February 17, 2026, from [Link][15]

  • ResearchGate. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved February 17, 2026, from [Link][16]

  • PubMed. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved February 17, 2026, from [Link][17]

  • Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Retrieved February 17, 2026, from [Link][18]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved February 17, 2026, from [Link][4]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved February 17, 2026, from [Link][5]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link][19]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved February 17, 2026, from [Link][20]

  • Semantic Scholar. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved February 17, 2026, from [Link][1]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved February 17, 2026, from [Link][2]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved February 17, 2026, from [Link][21]

  • PMC. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved February 17, 2026, from [Link][22]

  • ResearchGate. (2025). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Retrieved February 17, 2026, from [Link][23]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved February 17, 2026, from [Link][24]

  • PubMed. (2013). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Retrieved February 17, 2026, from [Link][3]

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Comparative

HPLC method development for purity analysis of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile

An Objective Guide to the Development of a Stability-Indicating HPLC Method for Purity Analysis of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile This guide provides a comprehensive walkthrough of the development and va...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Development of a Stability-Indicating HPLC Method for Purity Analysis of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile

This guide provides a comprehensive walkthrough of the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile, a key intermediate in pharmaceutical synthesis. We will compare a systematically optimized gradient method against a generic isocratic approach to demonstrate the criticality of methodical development in achieving reliable purity data. The narrative explains the scientific rationale behind each experimental choice, grounded in established chromatographic principles and regulatory expectations.

Introduction: The Imperative for a Validated Purity Method

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or its intermediates is not negotiable. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[1] Therefore, a well-developed analytical method that can accurately quantify the main compound while separating it from all potential process-related impurities and degradation products is paramount.[2][3]

This guide focuses on 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile. Based on its structure—a substituted pyridine ring—it is a moderately polar, aromatic compound with a distinct UV chromophore, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.[4] Our goal is to develop a stability-indicating method, which is a procedure that can unequivocally separate the API from its degradation products, proving its utility for stability studies.[5]

Part 1: Foundational Strategy and Initial Method Scouting

The development of a successful HPLC method begins with a clear strategy based on the analyte's physicochemical properties.

Analyte Characterization:

  • Structure: 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile

  • Key Features: A basic nitrogen atom in the picolinonitrile ring, a tertiary alcohol, and a bromine substituent on an aromatic ring.

  • Expected Chromatographic Behavior: The compound is expected to exhibit moderate retention on a non-polar stationary phase (like C18) using a polar mobile phase. The basicity of the pyridine nitrogen necessitates pH control in the mobile phase to prevent peak tailing.

  • UV Absorbance: A UV scan of the analyte in the mobile phase diluent revealed a strong absorbance maximum at approximately 275 nm, which was selected for detection to ensure high sensitivity.

Initial Chromatographic Conditions: The initial step involves selecting a column and mobile phase system that is most likely to yield a successful separation.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and the logical starting point for most small molecules.[6] We selected a Waters XBridge C18 column (150 mm x 4.6 mm, 3.5 µm) for its high efficiency and stability across a wide pH range.

  • Mobile Phase Selection: A combination of water and a miscible organic solvent like acetonitrile (ACN) or methanol is standard for RP-HPLC.[7] Acetonitrile was chosen for its lower viscosity and favorable UV transparency. To ensure sharp, symmetrical peaks, 0.1% formic acid was added to the aqueous phase. This maintains a low pH (around 2.7), ensuring the pyridine nitrogen is consistently protonated, thus preventing unwanted interactions with residual silanols on the column surface.

Part 2: A Comparative Study in Method Optimization

To illustrate the importance of method optimization, we compare a generic, non-optimized method (Method A) with a systematically developed gradient method (Method B).

Method A: The Generic Isocratic Approach

A common starting point in many labs is a simple isocratic method. This approach uses a constant mobile phase composition throughout the run.

  • Protocol: An isocratic elution with Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.

  • Performance: While this method successfully elutes the main peak, it presents significant drawbacks. Any early-eluting polar impurities are poorly retained and may co-elute with the solvent front, while late-eluting non-polar impurities would require an excessively long run time to elute, leading to broad peaks and poor sensitivity. This approach lacks the specificity required for a reliable purity assay.

Method B: The Optimized Gradient Method

A gradient elution, where the mobile phase composition is changed during the run, is often necessary to separate compounds with a wide range of polarities in a reasonable timeframe.[4]

  • Optimization Rationale: The goal was to achieve a sharp peak for the main compound while ensuring any potential impurities, which could be more or less polar, were fully resolved. A gradient starting with a higher aqueous composition allows for the retention and separation of polar impurities, while gradually increasing the organic solvent concentration elutes the main peak and any non-polar impurities efficiently.

  • Final Optimized Conditions: The gradient was optimized to provide the best balance of resolution and analysis time. Column temperature was maintained at 30 °C to ensure consistent retention times and improve peak efficiency.

Experimental Protocol: Optimized HPLC Method (Method B)
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent with DAD/UV Detector
Column Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (20% B), 2-15 min (20-80% B), 15-17 min (80% B), 17-17.1 min (80-20% B), 17.1-22 min (20% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 275 nm
Injection Vol. 10 µL
Sample Diluent Acetonitrile:Water (50:50 v/v)
Performance Comparison: Method A vs. Method B

The superiority of the optimized gradient method is evident when comparing key chromatographic performance parameters.

Performance MetricMethod A (Generic Isocratic)Method B (Optimized Gradient)Rationale for Superiority
Resolution (Rs) Poor for potential impurities> 2.0 for all degradation productsGradient elution effectively separates compounds with varying polarities.
Tailing Factor (Tf) ~1.5~1.1Controlled pH and optimal mobile phase strength ensure symmetrical peaks.
Analysis Time > 20 min (for late eluters)22 min (including re-equilibration)Gradient efficiently elutes all compounds, providing a comprehensive profile.
Peak Capacity LowHighAble to resolve a much larger number of potential components.

Part 3: Forced Degradation and Proving Stability-Indicating Capability

A purity method is only truly reliable if it is "stability-indicating." Forced degradation studies are the cornerstone of demonstrating this capability.[8][9] The analyte is intentionally exposed to harsh conditions to generate potential degradation products.[10] The method must then prove its ability to separate these newly formed degradants from the intact API.[2][11]

Forced Degradation Experimental Protocol

A stock solution of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile (1 mg/mL) was subjected to the following stress conditions, targeting 5-20% degradation.[10]

Stress ConditionProcedure
Acid Hydrolysis 1 mL sample + 1 mL 1N HCl; heated at 80°C for 4 hours, then neutralized.
Base Hydrolysis 1 mL sample + 1 mL 1N NaOH; heated at 80°C for 2 hours, then neutralized.
Oxidative 1 mL sample + 1 mL 3% H₂O₂; kept at room temperature for 24 hours.
Thermal Solid sample heated in an oven at 105°C for 48 hours, then dissolved.
Photolytic Sample solution exposed to UV light (254 nm) for 24 hours.
Results of Forced Degradation

The stressed samples were analyzed using the optimized Method B . The results confirmed that the method is stability-indicating.

Stress Condition% DegradationObservations
Acid Hydrolysis ~15%Two major degradation peaks observed, well-resolved from the main peak (Rs > 3.0).
Base Hydrolysis ~18%One major degradation peak observed, baseline resolved (Rs > 4.5).
Oxidative ~8%One minor degradation peak formed, well-resolved (Rs > 2.5).
Thermal < 2%The compound is highly stable to dry heat. No significant degradation.
Photolytic ~5%A small degradation peak was observed, resolved from the main peak (Rs > 2.2).

Part 4: Method Validation as per ICH Q2(R1) Guidelines

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[12][13] The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]

Summary of Validation Results
Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at the retention time of the analyte. All degradation peaks resolved.Forced degradation study showed full resolution (Rs > 2.0) for all degradants.Pass
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998 over the range of LOQ to 150% of the target concentration.Pass
Accuracy % Recovery between 98.0% - 102.0%99.2% - 101.5% recovery across three concentration levels.Pass
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.45% (n=6 injections).Pass
Precision (Intermediate) RSD ≤ 2.0%RSD = 0.68% (analyzed on a different day by a different analyst).Pass
LOD & LOQ Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ)LOD: 0.015 µg/mL, LOQ: 0.05 µg/mL.Pass
Robustness System suitability parameters remain within limits.Method is unaffected by small, deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2°C).Pass

The successful validation confirms that the developed HPLC method is accurate, precise, linear, specific, and robust for the purity analysis of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile.

Visualizing the Workflow

A systematic approach is key to efficient and successful method development. The following diagram illustrates the logical flow from initial assessment to the final validated method.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization & Specificity cluster_2 Phase 3: Validation cluster_3 Phase 4: Finalization Analyte Analyte Characterization (Structure, Polarity, UV) Scouting Initial Method Scouting (Column, Mobile Phase, Detector) Analyte->Scouting Input Optimization Method Optimization (Gradient, pH, Temp.) Scouting->Optimization Refine Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, etc.) Optimization->Forced_Deg Test Specificity Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Forced_Deg->Validation Confirm Stability-Indicating Final_Method Final Validated Purity Method Validation->Final_Method Deliverable

Caption: Workflow for HPLC Purity Method Development and Validation.

Conclusion

This guide has demonstrated the systematic development of a stability-indicating RP-HPLC method for the purity analysis of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile. By comparing a generic isocratic approach with a fully optimized and validated gradient method, we have highlighted the necessity of a rigorous, scientific approach. The final method (Method B) is proven to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated pharmaceutical environment. This methodical process ensures that the analytical data generated is reliable and can be trusted to ensure the quality and safety of the final drug product.

References

  • Stability indicating hplc method development: a review. (n.d.). Academia.edu. Retrieved February 17, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved February 17, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2019, October 2). International Journal of Research in Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 17, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022, October 3). LCGC International. Retrieved February 17, 2026, from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2013, November 1). Pharmaceutical Technology. Retrieved February 17, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006, July 1). BioPharm International. Retrieved February 17, 2026, from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (n.d.). Perpusnas. Retrieved February 17, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved February 17, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 17, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved February 17, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 17, 2026, from [Link]

  • Impurities and Forced Degradation Studies: A Review. (n.d.). Repositório Institucional UNESP. Retrieved February 17, 2026, from [Link]

  • How to Develop Stability Indicating HPLC Methods. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2017, January 1). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. (n.d.). Waters. Retrieved February 17, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). jones-chrom.co.uk. Retrieved February 17, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved February 17, 2026, from [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent. Retrieved February 17, 2026, from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved February 17, 2026, from [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. (2023, November 11). IJCRT.org. Retrieved February 17, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved February 17, 2026, from [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. (2021, March 25). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 17, 2026, from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022, July 15). Indo American Journal of Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]/07-issue-07-july-22/)

Sources

Validation

X-ray crystallography and structural validation of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile

The following guide provides a technical comparative analysis of the structural validation methods for 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile (CAS 1240595-87-2), a critical intermediate in the synthesis of andro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of the structural validation methods for 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile (CAS 1240595-87-2), a critical intermediate in the synthesis of androgen receptor antagonists like Enzalutamide .

Executive Summary & Strategic Context

In the synthesis of Enzalutamide (Xtandi) , the pyridine intermediate 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile represents a pivotal " go/no-go " quality gate.[1][2] Its structural integrity determines the regioselectivity of subsequent coupling reactions.[1]

While solution-state NMR is the industry standard for routine identity confirmation, it frequently fails to detect subtle solid-state anomalies such as polymorphism , solvate formation , or regioisomeric impurities (e.g., the 5-bromo isomer) that co-crystallize.[1][2]

This guide compares the Standard Method (NMR/HPLC) against the Advanced Method (Single Crystal X-Ray Diffraction - SCXRD) , establishing why SCXRD is the requisite "Gold Standard" for validating this specific intermediate during process scale-up.

Comparative Analysis: NMR vs. X-Ray Crystallography[2]

The following table summarizes the capabilities of solution-state techniques versus solid-state crystallography for this specific pyridine derivative.

FeatureMethod A: Solution State NMR (Standard)Method B: Single Crystal XRD (Advanced)
Regioisomer ID Ambiguous. The 3-Br and 5-Br isomers both show two aromatic protons.[1][2] While coupling constants (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

vs

) differ, line broadening can obscure this.[2]
Definitive. Direct visualization of electron density maps confirms the Br atom is at position 3, adjacent to the cyano group.[1]
Stereochemistry N/A. The molecule is achiral, but NMR cannot determine the conformation of the bulky 2-hydroxypropan-2-yl group.[1][2]Precise. Determines the torsion angle of the tertiary alcohol, revealing intramolecular H-bonding (e.g., O-H···Br) that influences reactivity.[1]
Solid State Form None. Sample is dissolved; all polymorph information is lost.[1]Critical. Identifies specific polymorphs (Form I vs Form II) or solvates (e.g., hydrates) required for regulatory CMC filing.
Turnaround Fast (1-2 hours).[1][2]Moderate (24-48 hours).[1][2]
Sample Integrity Destructive (if not recovered).[1][2]Non-destructive.[1]
The "Regioisomer Trap" in Pyridine Chemistry

The synthesis of 3-bromo-4-substituted pyridines often yields the 5-bromo isomer as a byproduct.[1][2]

  • 3-Bromo isomer (Target): Protons at C5 and C6 are ortho to each other (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     Hz).[2]
    
  • 5-Bromo isomer (Impurity): Protons at C3 and C6 are para to each other (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     Hz).[2]
    
  • Risk: If the sample is impure, the signals may overlap, or exchange broadening (due to the OH group) can mask the splitting patterns.[1][2] SCXRD eliminates this risk entirely. [1]

Experimental Protocol: Crystallization & Data Collection

To validate the structure via Method B (SCXRD), the following protocol is recommended. This workflow is designed to grow diffraction-quality crystals of the polar pyridine intermediate.[1]

Phase 1: Crystallization Strategy (Vapor Diffusion)

The compound contains a polar nitrile/alcohol group and a lipophilic bromine/methyl region.[2] A dual-solvent system is required.[1][2]

  • Dissolution: Dissolve 20 mg of the crude intermediate in 0.5 mL of Ethyl Acetate (EtOAc) . Ensure the solution is saturated but clear.

  • Precipitant: Place the vial inside a larger jar containing 5 mL of n-Heptane or Pentane .

  • Equilibration: Seal the outer jar tightly. Allow to stand at 20°C for 48-72 hours.

  • Observation: Colorless, block-like crystals should form. Avoid needle-like habits (often indicative of rapid precipitation and poor diffraction).[1][2]

Phase 2: X-Ray Data Collection[2]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     radiation, 
    
    
    
    Å).[2]
  • Temperature: 100 K (Cryostream). Note: Low temperature is essential to freeze the rotation of the hydroxyisopropyl group.[1][2]

  • Resolution: Collect data to at least 0.80 Å resolution (

    
    ).
    
Phase 3: Structure Refinement (The Validation Check)[2]
  • Space Group: Likely Monoclinic (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatics.[2]
  • Disorder Check: Inspect the C(CH3)2OH group. The methyl groups often exhibit rotational disorder.[1] Model this using split positions if ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     values are high.[2]
    
  • Absolute Structure: Not applicable (achiral), but check for merohedral twinning if the space group is high-symmetry.[1][2]

Structural Validation Workflow (Diagram)

The following logic flow illustrates when to deploy SCXRD during the drug development lifecycle for Enzalutamide intermediates.

ValidationWorkflow Start Crude Intermediate (CAS 1240595-87-2) NMR Method A: 1H-NMR (DMSO-d6) Start->NMR Decision Coupling J = 5-8 Hz? NMR->Decision Pass Provisional Pass (Identity Confirmed) Decision->Pass Yes (Clear Doublets) Fail Ambiguous / Broad Signals Decision->Fail No (Singlets/Overlap) XRD Method B: SCXRD (Single Crystal X-Ray) Pass->XRD Required for CMC/Filing Fail->XRD Escalate to Gold Standard Result1 Confirm 3-Bromo Regioisomer XRD->Result1 Result2 Identify Polymorph (Form I/II) XRD->Result2 Result3 Detect Solvates XRD->Result3

Figure 1: Decision matrix for structural validation. While NMR is the first line of defense, SCXRD is mandatory for resolving ambiguity and establishing solid-state specifications.[1][2]

Key Structural Features to Validate

When analyzing the X-ray data, the researcher must verify three specific geometric parameters that define the molecule's stability and reactivity.

A. Intramolecular Hydrogen Bonding

The proximity of the hydroxyl group (Pos 4) to the bromine (Pos 3) or the ring nitrogen allows for specific conformations.[1]

  • Target Interaction: Look for an intramolecular contact between the hydroxyl proton and the bromine atom (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).
    
  • Significance: This interaction "locks" the conformation, reducing the entropic penalty during the subsequent coupling reaction to form the thiohydantoin ring of Enzalutamide.[1][2]

B. The "Picolinonitrile" Planarity[1][2]
  • Metric: The torsion angle between the nitrile group (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) and the pyridine ring.[2]
    
  • Validation: It should be close to ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     or 
    
    
    
    (coplanar).[2] Significant deviation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
    
    
    ) indicates steric stress or crystal packing forces that may lead to unstable polymorphs.[2]
C. Bond Lengths (The "Red Flag" Check)[2]
  • C-Br Bond: Typical length is 1.88 - 1.90 Å .[1][2]

  • C-CN Bond: Typical length is 1.44 Å (C-C) and 1.14 Å (Cngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    N).[2]
    
  • Validation: If the C-Br bond refines to ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     Å, suspect disorder or incorrect element assignment (e.g., Cl substitution).[2]
    

References

  • Enzalutamide Synthesis & Intermediates

    • Title: "Process for the preparation of Enzalutamide and its intermediates."[1]

    • Source: World Intellectual Property Organization (WO2016181368).[1][2]

    • URL:[Link][1][2]

  • Crystallographic Standards

    • Title: "Validation of crystallographic structures (IUCr)."[1][2]

    • Source: International Union of Crystallography.[1]

    • URL:[Link]

  • Regulatory Guidelines (CMC)

    • Title: "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances."
    • Source: ICH (International Council for Harmonisation).[1][2]

    • URL:[Link]

  • Compound Data

    • Title: "3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile (CAS 1240595-87-2)."[1][2][3]

    • Source: PubChem / ChemicalBook.[1]

    • URL:[Link](Search by CAS for specific entry)[2]

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Safety & Regulatory Compliance

Safety

3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile proper disposal procedures

Immediate Safety Assessment & Chemical Profile Before initiating any disposal workflow, you must characterize the specific hazards of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile (CAS: 1240595-87-2).[1][2] As a functi...

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Assessment & Chemical Profile

Before initiating any disposal workflow, you must characterize the specific hazards of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile (CAS: 1240595-87-2).[1][2] As a functionalized pyridine, this compound presents a dual-hazard profile: Acute Toxicity (Nitrile) and Halogenated Organic properties.[1]

Critical Safety Warning:

DANGER: CYANIDE GENERATION RISK. Although the nitrile group (-CN) is covalently bonded, exposure to strong acids (pH < 2) or strong oxidizers can liberate Hydrogen Cyanide (HCN) gas.[1] NEVER dispose of this material in acidic waste streams or mix with acidic aqueous layers.[1]

Chemical Characterization Table
PropertySpecificationOperational Implication
CAS Number 1240595-87-2Use for waste manifesting and inventory tracking.[1]
Molecular Formula C

H

BrN

O
Contains Bromine (Halogenated waste) and Nitrogen (Nitrile).[1]
Physical State Solid (Powder/Crystal)Dust inhalation risk; requires particulate respirator (N95/P100).[1]
Hazard Class Toxic (6.1), IrritantHandle in a fume hood.[1] Avoid dermal contact.[1][3][4][5]
Incompatibilities Strong Acids , OxidizersStrict Segregation Required. Do not co-mingle with acid waste.[1][2]

Pre-Disposal Segregation Strategy

Effective disposal relies on correct waste stream segregation.[1] This compound must not be treated as generic "organic waste" due to the halogen content and nitrile functionality.[1]

The Segregation Decision Logic (DOT Diagram)

DisposalFlow Start Waste Generation: 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile StateCheck Physical State? Start->StateCheck Contam Contaminated Debris (Gloves, Weigh Boats) Start->Contam Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Reaction Mixture LabPack Protocol A: Lab Pack (Solid Toxic Waste) Solid->LabPack Contam->LabPack SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Protocol B: Halogenated Waste Carboy SolventCheck->HaloStream Organic Solvent AqCheck Aqueous Mixture? SolventCheck->AqCheck Aqueous/Mixed pHCheck Check pH > 9? AqCheck->pHCheck pHCheck->HaloStream Yes (Basic) Adjust Adjust pH to 10-11 (Prevent HCN) pHCheck->Adjust No (Acidic/Neutral) Adjust->HaloStream

Figure 1: Waste segregation decision tree ensuring prevention of HCN generation and compliance with halogenated waste protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired stocks, weighing residuals, contaminated gloves/paper.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Toxic" waste drum.[1]

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile.[1][6]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

    • Coding: Add "Halogenated" text clearly.

  • Bagging: Double-bag the solid in clear polyethylene bags (4 mil thickness) before placing it in the drum. This prevents dust generation when the drum is opened at the incineration facility.[1]

  • Disposal Path: Ship for High-Temperature Incineration .

    • Why? The nitrile bond requires high temperatures to break down safely without forming cyanides.[1] The bromine content requires an incinerator equipped with acid gas scrubbers (to capture HBr).[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, and HPLC waste.[1][2]

  • Stream Selection: Halogenated Organic Waste .

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute (the picolinonitrile) classifies the entire mixture as halogenated for cost and safety reasons.[1][2]

  • pH Verification (Crucial Step):

    • Before adding to the carboy, check the pH of your solution.[2]

    • If Acidic (pH < 7): Slowly add 1M NaOH or saturated Sodium Bicarbonate until pH is > 9 .[1]

    • Reasoning: This creates a "safety buffer" against HCN formation if the waste carboy accidentally receives an acidic stream later.[1]

  • Segregation: Ensure the carboy is NOT marked for "Acid Waste" or "Oxidizers."[1]

  • Cap & Vent: Use a vented cap if there is any risk of ongoing slow reaction or off-gassing.[1]

Emergency Spill Management

Scenario: You have spilled 5g of solid powder on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles.[2] If powder is airborne, use an N95 respirator.[1][2]

  • Do NOT Use Bleach Immediately:

    • Expert Insight: While bleach neutralizes free cyanide, adding it to organic nitriles can sometimes form toxic cyanogen chloride or chloramines depending on the exact chemistry.[2]

    • Action: Use a Dry Cleanup method first.[1]

  • Containment: Cover the spill with a damp paper towel (water only) to prevent dust dispersion.[1]

  • Removal: Scoop up the damp solid/towel mixture using a plastic spatula.[1] Place into a sealable bag.

  • Surface Decontamination:

    • Wipe the surface with a 1% Sodium Hydroxide (NaOH) solution.[1] This keeps the pH high and solubilizes residues.[1]

    • Follow with a water rinse.[1][3][4][7][8]

    • Collect all wipes as Solid Toxic Waste .[1]

Regulatory & Compliance Codes (US RCRA)

When filling out your waste manifest, use the following codes. Note that while this specific CAS is not a "listed" waste (P or U list) by name, it exhibits characteristics that dictate the code.

Regulatory CategoryCodeJustification
Characteristic Waste D003 (Potentially)If the waste is capable of generating toxic gases (HCN) when mixed with acid.[1] (Conservative classification).[1][9][10]
Halogenated Solvents F002 / F005 If mixed with spent halogenated solvents (DCM) or non-halogenated solvents (Pyridine/Methanol).[1]
DOT Shipping Name UN 3439 NITRILES, SOLID, TOXIC, N.O.S. (3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile).[1][2]
Packing Group III Indicates minor/moderate danger (based on typical picolinonitrile toxicity data).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7522, Pyridine-2-carbonitrile (Analogous Structure Safety Data).[1] PubChem.[1][11][12] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Codes and Characteristic Wastes (40 CFR Part 261).[1] EPA.gov.[1] Available at: [Link]

  • Northwestern University Research Safety. Chemical Incompatibility with Bleach.[1] Northwestern.edu.[1] Available at: [Link][1]

Sources

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